molecular formula C5HCl2N3S B561363 2,7-Dichlorothiazolo[5,4-D]pyrimidine CAS No. 19602-61-0

2,7-Dichlorothiazolo[5,4-D]pyrimidine

Cat. No.: B561363
CAS No.: 19602-61-0
M. Wt: 206.044
InChI Key: HIETVCLWXWMCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dichlorothiazolo[5,4-d]pyrimidine (CAS 19602-61-0) is a versatile chemical intermediate and building block of high importance in medicinal chemistry and drug discovery research. Its core value lies in the reactivity of its two chlorine atoms, which allow for sequential and selective functionalization at the 2- and 7- positions to create a diverse array of novel compounds. This scaffold is a key precursor in the synthesis of potent and selective ligands for various therapeutic targets. Research has demonstrated its utility in developing high-affinity antagonists for adenosine receptors (A1 and A2A), which are being investigated as potential novel treatments for neurological conditions such as depression and Parkinson's disease . Furthermore, derivatives built from this core have been identified as potent antagonists for the TRPV1 receptor, showing efficacy in reversing thermal hyperalgesia in preclinical models, indicating potential for pain management . The thiazolo[5,4-d]pyrimidine structure has also been explored in other fields, including the development of antiproliferative agents for cancer research and as a key scaffold in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . As a synthetic building block, it enables researchers to efficiently explore structure-activity relationships and optimize lead compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIETVCLWXWMCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659988
Record name 2,7-Dichloro[1,3]thiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19602-61-0
Record name 2,7-Dichloro[1,3]thiazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dichlorothiazolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolopyrimidine scaffold represents a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of the purine nucleus.[1][2] This structural similarity allows thiazolopyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] This guide focuses on the dichlorothiazolopyrimidine core, providing a detailed examination of its mechanism of action, with a particular emphasis on its role in the development of targeted anticancer therapies. We will explore the molecular interactions, signaling pathway modulation, and the experimental methodologies used to elucidate these mechanisms.

Introduction: The Dichlorothiazolopyrimidine Scaffold

The fusion of a thiazole and a pyrimidine ring creates the thiazolopyrimidine nucleus, a versatile scaffold for drug design. The introduction of dichloro-substituents onto this core structure significantly influences its physicochemical properties, such as electrophilicity and lipophilicity, which in turn dictates its pharmacokinetic profile and target engagement. Thiazolopyrimidine derivatives have been extensively investigated for their potential as anticancer agents.[4][5][6][7] Their mechanism of action is often attributed to their ability to mimic endogenous purines, thereby interfering with key cellular processes.

Primary Mechanisms of Action in Oncology

Dichlorothiazolopyrimidine compounds exert their anticancer effects through several primary mechanisms, often converging on the inhibition of cell proliferation and the induction of apoptosis.

Kinase Inhibition

A predominant mechanism of action for many thiazolopyrimidine derivatives is the inhibition of protein kinases.[8] Kinases are crucial regulators of cellular signaling pathways that control cell growth, differentiation, and survival.[9][10] Dysregulation of kinase activity is a hallmark of many cancers.[8][10]

  • Targeted Kinases: Thiazolopyrimidine-based compounds have been shown to target a range of kinases, including:

    • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle. Inhibition of CDKs by dichlorothiazolopyrimidine analogues can lead to cell cycle arrest, preventing cancer cells from proliferating.[1][11]

    • Tyrosine Kinases: This class of kinases, including receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and non-receptor kinases like those in the Src family, are often overactive in tumors, promoting growth and angiogenesis.[1][8]

    • Phosphoinositide 3-Kinases (PI3K): The PI3K/AKT/mTOR pathway is a critical survival pathway for cancer cells. Inhibition of PI3K can trigger apoptosis.[1]

The dichlorothiazolopyrimidine scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Tyrosine Kinase PI3K PI3K Growth_Factor_Receptor->PI3K Activates Dichlorothiazolopyrimidine Dichlorothiazolopyrimidine Compound Dichlorothiazolopyrimidine->PI3K Inhibits CDK Cyclin-Dependent Kinase (CDK) Dichlorothiazolopyrimidine->CDK Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes Cell_Cycle_Progression Cell Cycle Progression CDK->Cell_Cycle_Progression Drives Cell_Cycle_Progression->Transcription

Caption: Kinase Inhibition by Dichlorothiazolopyrimidine Compounds.

DNA Intercalation and Topoisomerase Inhibition

Certain derivatives of the thiazolopyrimidine scaffold have been shown to act as DNA intercalating agents.[6][12] By inserting themselves between the base pairs of the DNA double helix, these compounds can disrupt DNA replication and transcription, ultimately leading to cell death.

Furthermore, some of these compounds can inhibit the activity of topoisomerase enzymes.[12] Topoisomerases are essential for resolving the topological stress in DNA that occurs during replication and transcription. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, triggering an apoptotic response.[12]

Experimental Workflows for Mechanism of Action Studies

Elucidating the precise mechanism of action of a dichlorothiazolopyrimidine compound requires a multi-faceted experimental approach.

Biochemical Assays
  • Kinase Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. This is often done using in vitro assays with purified enzymes and substrates.

  • DNA Binding Studies: Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to assess the binding affinity and mode of interaction of a compound with DNA.[6]

Cell-Based Assays
  • Cytotoxicity Assays: The antiproliferative activity of the compounds is evaluated against various cancer cell lines using assays like the MTT assay.[5][12]

  • Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on cell cycle progression, identifying potential arrest at specific phases (e.g., G1, S, G2/M).

  • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry can quantify the induction of apoptosis.

  • Western Blotting: This technique is used to measure the levels of key proteins in signaling pathways to confirm target engagement and downstream effects (e.g., decreased phosphorylation of a kinase's substrate).

cluster_biochem Molecular Level cluster_cell Cellular Level cluster_invivo Organism Level Compound Dichlorothiazolopyrimidine Compound Biochemical_Assays Biochemical Assays Compound->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Compound->Cell_Based_Assays Kinase_Assay Kinase Inhibition Assay Biochemical_Assays->Kinase_Assay DNA_Binding DNA Binding Studies Biochemical_Assays->DNA_Binding In_Vivo_Studies In Vivo Studies Cell_Based_Assays->In_Vivo_Studies Cytotoxicity Cytotoxicity (MTT Assay) Cell_Based_Assays->Cytotoxicity Cell_Cycle Cell Cycle Analysis Cell_Based_Assays->Cell_Cycle Apoptosis Apoptosis Assay Cell_Based_Assays->Apoptosis Western_Blot Western Blot Cell_Based_Assays->Western_Blot Xenograft Tumor Xenograft Models In_Vivo_Studies->Xenograft

Sources

Spectroscopic Scrutiny of 5,7-Dichlorothiazolo[5,4-d]pyrimidine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5,7-Dichlorothiazolo[5,4-d]pyrimidine

In the landscape of modern medicinal chemistry and drug development, the thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system. Its structural resemblance to endogenous purines allows it to function as a potent "hinge-binding" motif for a multitude of protein kinases. Among its derivatives, 5,7-Dichlorothiazolo[5,4-d]pyrimidine (CAS No. 13479-88-4) has emerged as a critical and versatile building block. Its strategic importance lies in the differential reactivity of its two chlorine atoms, enabling sequential and site-selective nucleophilic substitutions. This property has been expertly exploited in the synthesis of inhibitors for key therapeutic targets, including spleen tyrosine kinase (Syk) and phosphoinositide 3-kinases (PI3Ks), as well as novel antiviral agents.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that underpins the structural verification of this pivotal synthetic intermediate. The interpretation herein is grounded in both empirical data and the foundational principles of spectroscopic analysis, offering researchers a validated framework for compound identification and quality control.

A note on nomenclature: The user requested information on 2,7-Dichlorothiazolo[5,4-D]pyrimidine. However, the preponderance of scientific literature and commercially available material pertains to the isomeric 5,7-Dichlorothiazolo[5,4-d]pyrimidine . This guide will therefore focus on the latter, more scientifically prevalent, isomer.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms and electrons in 5,7-Dichlorothiazolo[5,4-d]pyrimidine gives rise to a distinct spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectral data is paramount for accurate interpretation.

Figure 1: Chemical structure of 5,7-Dichlorothiazolo[5,4-d]pyrimidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5,7-Dichlorothiazolo[5,4-d]pyrimidine, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ can be advantageous for compounds with lower solubility.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Higher field strengths (e.g., 400 or 500 MHz) provide superior signal dispersion, which is crucial for complex molecules but less critical for this simple spectrum.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width appropriate for aromatic compounds (e.g., 0-12 ppm).

    • Employ a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum of 5,7-Dichlorothiazolo[5,4-d]pyrimidine is characterized by its simplicity, which is in itself a key diagnostic feature.

Table 1: ¹H NMR Data for 5,7-Dichlorothiazolo[5,4-d]pyrimidine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.69Singlet (s)1HH-2

Data sourced from Shu, L., et al. (2012) in DMSO-d₆.[1]

Expert Analysis: The presence of a single resonance in the aromatic region is definitive proof of the monosubstituted thiazole ring. The significant downfield chemical shift (9.69 ppm) is a direct consequence of the electronic environment. The lone proton is attached to a carbon (C-2) flanked by a nitrogen atom and a sulfur atom within the thiazole ring, and is further deshielded by the electron-withdrawing effects of the fused pyrimidine ring system. The singlet multiplicity confirms the absence of any adjacent protons, which is consistent with the proposed structure.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides a complete carbon backbone of the molecule.

Table 2: ¹³C NMR Data for 5,7-Dichlorothiazolo[5,4-d]pyrimidine

Chemical Shift (δ) ppmAssignment
166.81C-5/C-7
156.49C-7a
155.77C-5/C-7
155.36C-2
140.95C-3a

Data sourced from Shu, L., et al. (2012) in CDCl₃.[1]

Expert Analysis: The spectrum displays five distinct carbon signals, corresponding to the five unique carbon atoms in the heterocyclic framework.

  • C-2 (155.36 ppm): This signal corresponds to the protonated carbon of the thiazole ring. Its chemical shift is consistent with carbons in electron-deficient aromatic systems.

  • C-5 and C-7 (166.81 and 155.77 ppm): These two signals are assigned to the carbons bearing the chlorine atoms. Their significant downfield shift is attributed to the direct attachment of the electronegative chlorine atoms. The exact assignment of C-5 versus C-7 can be challenging without further 2D NMR experiments (like HMBC), but both are unambiguously in the region for halogenated sp² carbons.

  • C-3a and C-7a (140.95 and 156.49 ppm): These are the quaternary "bridgehead" carbons at the fusion of the two rings. Their chemical shifts are influenced by the multiple nitrogen atoms within the fused system.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common and effective method for this type of small, relatively stable molecule, often coupled with Gas Chromatography (GC-MS). High-Resolution Mass Spectrometry (HRMS) typically employs softer ionization techniques like Electrospray Ionization (ESI) to preserve the molecular ion.

  • Instrumentation: A mass spectrometer capable of resolving isotopic patterns is essential. For HRMS, an Orbitrap or Time-of-Flight (TOF) analyzer is preferred to achieve mass accuracy in the low ppm range.

  • Data Acquisition:

    • For GC-MS, a temperature ramp is programmed to ensure volatilization and separation of the analyte. The mass analyzer scans a typical range (e.g., m/z 50-300).

    • For HRMS via direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides the most accurate mass determination, confirming the elemental composition.

Table 3: HRMS Data for 5,7-Dichlorothiazolo[5,4-d]pyrimidine

IonCalculated m/zFound m/z
[M+H]⁺205.9343205.9341

Data for C₅H₂Cl₂N₃S⁺, sourced from Shu, L., et al. (2012).[1]

Expert Analysis: The exceptional agreement between the calculated and found mass-to-charge ratios (a difference of less than 1 ppm) provides unequivocal confirmation of the molecular formula C₅HCl₂N₃S. This level of accuracy is the gold standard for structural confirmation in modern chemical research.

Electron Ionization Mass Spectrometry (EI-MS) Data

EI-MS causes fragmentation, which provides a structural fingerprint.

Table 4: Key EI-MS Fragments for 5,7-Dichlorothiazolo[5,4-d]pyrimidine

m/zRelative IntensityAssignment
205High[M]⁺• (with ³⁵Cl, ³⁵Cl)
207Moderate[M]⁺• (with ³⁵Cl, ³⁷Cl)
109High[M - C₂N₂Cl]⁺•

Data sourced from PubChem CID 609639.[2]

Expert Analysis: The mass spectrum exhibits a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms. The M⁺• peak at m/z 205 corresponds to the molecule containing two ³⁵Cl isotopes. The peak at m/z 207, with roughly two-thirds the intensity, corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl isotope. This isotopic pattern is a definitive marker for a dichlorinated compound.

The major fragment at m/z 109 is highly diagnostic. Its formation can be rationalized through a retro-Diels-Alder-type fragmentation or successive loss of chlorine and cyanide moieties, which is a common pathway for pyrimidine-containing heterocycles.

G M Molecular Ion [M]⁺• m/z = 205, 207 F1 Fragment Ion m/z = 109 M->F1 - C₂N₂Cl

Figure 2: Simplified fragmentation pathway of 5,7-Dichlorothiazolo[5,4-d]pyrimidine in EI-MS.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While NMR and MS provide the primary structural framework, IR spectroscopy offers complementary information about the functional groups and bond vibrations within the molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common method is the Potassium Bromide (KBr) pellet technique. A small amount of the compound is ground with dry KBr powder and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid powder.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data & Interpretation

Table 5: Predicted Key IR Absorption Bands for 5,7-Dichlorothiazolo[5,4-d]pyrimidine

Wavenumber (cm⁻¹)Vibration TypeRationale & Interpretation
~3100-3050C-H StretchAromatic C-H stretching from the single proton on the thiazole ring. Expected to be a weak absorption.
~1600-1450C=N / C=C StretchMultiple strong to medium bands corresponding to the stretching vibrations of the fused aromatic ring system. This region is characteristic of the heterocyclic core.
~1350-1200C-N StretchStretching vibrations of the various C-N bonds within the pyrimidine and thiazole rings.
~850-750C-Cl StretchStrong absorptions corresponding to the stretching vibrations of the two C-Cl bonds. The exact position depends on the electronic environment.

Expert Analysis: The IR spectrum is expected to be dominated by absorptions characteristic of the aromatic heterocyclic system. The C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region will provide a "fingerprint" for the thiazolo[5,4-d]pyrimidine core. The most definitive signals for this specific molecule, beyond the core fingerprint, would be the strong C-Cl stretching bands. The absence of significant absorptions in the O-H (~3200-3600 cm⁻¹) or N-H (~3300-3500 cm⁻¹) stretching regions would confirm the absence of hydroxyl or amino functional groups, validating the purity of the dichlorinated starting material.

Conclusion: A Consolidated Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. The simplicity of the ¹H NMR spectrum points to a single proton on the heterocyclic core. The five distinct signals in the ¹³C NMR spectrum perfectly match the number of unique carbon environments. High-resolution mass spectrometry confirms the elemental composition with high precision, while the isotopic pattern in EI-MS is a classic indicator of a dichlorinated compound. Finally, the predicted IR spectrum complements this data by identifying the key vibrational modes of the aromatic core and the carbon-chlorine bonds.

This comprehensive spectroscopic guide serves as an authoritative reference for researchers, enabling confident identification, quality assessment, and utilization of this pivotal building block in the synthesis of next-generation therapeutics.

References

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. HETEROCYCLES, 85(7), 1721. [Link]

  • PubChem. (n.d.). 5,7-Dichlorothiazolo(5,4-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Abjar Journal, 89(1).

Sources

Methodological & Application

Illuminating Cellular Pathways: A Guide to the Preparation of Fluorescent 5-Chlorothiazolo[5,4-d]pyrimidine Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold - A Privileged Structure in Chemical Biology

The thiazolo[5,4-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology. Its structural resemblance to purines allows it to interact with a wide range of biological targets, including kinases, which are pivotal regulators of cellular processes.[1][2] The introduction of a chloro-substituent at the 5-position provides a reactive handle for further functionalization, enabling the attachment of various moieties to modulate the compound's biological activity and properties. By conjugating this versatile scaffold with fluorophores, we can create powerful molecular probes for visualizing and dissecting complex biological systems.[3][4]

This guide provides a comprehensive overview of the synthesis and application of fluorescent 5-chlorothiazolo[5,4-d]pyrimidine probes. We will delve into the detailed synthetic protocols, the rationale behind the experimental design, and the potential applications of these probes in cellular imaging and as tools for studying enzyme activity.

Synthesis of the 5-Chlorothiazolo[5,4-d]pyrimidine Core: A Three-Step Approach

The synthesis of the 5-chlorothiazolo[5,4-d]pyrimidine core is a well-established three-step process commencing from the readily available 5-aminouracil.[5] This synthetic route involves thiolation, cyclization, and subsequent chlorination.

Diagram of the Synthetic Workflow

Synthetic Workflow Figure 1. Synthesis of 5-Chlorothiazolo[5,4-d]pyrimidine A 5-Aminouracil B 5-Amino-4-thiouracil A->B  P4S10, Pyridine C Thiazolo[5,4-d]pyrimidin-5(4H)-one B->C  HCOOH, Reflux D 5-Chlorothiazolo[5,4-d]pyrimidine C->D  POCl3, PCl5, Reflux

Caption: Synthetic pathway for 5-chlorothiazolo[5,4-d]pyrimidine.

Protocol 1: Synthesis of 5-Chlorothiazolo[5,4-d]pyrimidine

This protocol details the three key steps in the synthesis of the 5-chlorothiazolo[5,4-d]pyrimidine core.

Step 1: Thiolation of 5-Aminouracil to 5-Amino-4-thiouracil

  • Rationale: This step introduces the sulfur atom required for the formation of the thiazole ring. Phosphorus pentasulfide (P4S10) is a powerful thiating agent commonly used for this transformation. Pyridine acts as a solvent and a base to facilitate the reaction.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-aminouracil (1 equivalent) in anhydrous pyridine.

    • Carefully add phosphorus pentasulfide (0.5 equivalents) portion-wise to the suspension. The reaction is exothermic.

    • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the reaction mixture into ice-water with vigorous stirring.

    • The resulting precipitate, 5-amino-4-thiouracil, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Cyclization to Thiazolo[5,4-d]pyrimidin-5(4H)-one

  • Rationale: Formic acid serves as a source of the one-carbon unit required to close the thiazole ring. The amino and thio-groups of 5-amino-4-thiouracil react with formic acid to form the fused heterocyclic system.

  • Procedure:

    • Suspend the dried 5-amino-4-thiouracil (1 equivalent) in formic acid.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the excess formic acid under reduced pressure.

    • The resulting solid, thiazolo[5,4-d]pyrimidin-5(4H)-one, is collected and can be used in the next step without further purification, or it can be recrystallized from a suitable solvent like ethanol.

Step 3: Chlorination to 5-Chlorothiazolo[5,4-d]pyrimidine

  • Rationale: Phosphoryl chloride (POCl3) is a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro-substituents. The addition of phosphorus pentachloride (PCl5) can enhance the reactivity and ensure complete conversion.[6][7] This step is crucial as it introduces the reactive chloro-group for subsequent fluorescent labeling.

  • Procedure:

    • In a flask equipped with a reflux condenser, suspend thiazolo[5,4-d]pyrimidin-5(4H)-one (1 equivalent) in an excess of phosphoryl chloride.

    • Optionally, add phosphorus pentachloride (0.2 equivalents) to the mixture.

    • Heat the reaction mixture to reflux for 2-3 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice with stirring.

    • The precipitate formed is the desired 5-chlorothiazolo[5,4-d]pyrimidine. Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Fluorescent Labeling: Attaching the Reporter Group

The 5-chloro substituent on the thiazolo[5,4-d]pyrimidine core is susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone for introducing a fluorescent reporter group.[8] By reacting the 5-chloro derivative with an amine-functionalized fluorophore, a stable fluorescent probe can be synthesized.

Diagram of Fluorescent Labeling Strategy

Fluorescent Labeling Figure 2. General Strategy for Fluorescent Labeling A 5-Chlorothiazolo[5,4-d]pyrimidine C Fluorescent Probe A->C:w  Nucleophilic Substitution B Amino-functionalized Fluorophore (e.g., Dansyl cadaverine) B->C  Base (e.g., DIPEA), Solvent (e.g., DMF)

Caption: Nucleophilic substitution for fluorescent probe synthesis.

Protocol 2: Exemplary Synthesis of a Dansylated 5-Chlorothiazolo[5,4-d]pyrimidine Probe

This protocol describes a general method for the fluorescent labeling of the core with dansyl cadaverine, a commonly used fluorescent amine.

  • Rationale: The amino group of dansyl cadaverine acts as a nucleophile, displacing the chloride at the 5-position of the thiazolo[5,4-d]pyrimidine ring. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction. A polar aprotic solvent like dimethylformamide (DMF) is suitable for this type of reaction.

  • Procedure:

    • Dissolve 5-chlorothiazolo[5,4-d]pyrimidine (1 equivalent) in anhydrous DMF in a reaction vial.

    • Add dansyl cadaverine (1.1 equivalents) to the solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

    • Heat the reaction at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure fluorescent probe.

Photophysical Properties: Understanding the Fluorescence

The parent 5-chlorothiazolo[5,4-d]pyrimidine scaffold exhibits intrinsic fluorescence, with a reported emission peak at 380 nm when excited at 270 nm in ethanol.[5] The introduction of an amino group at the 5-position through conjugation with a fluorophore is expected to significantly modulate these properties. The amino group, acting as an electron-donating group, can lead to a red-shift in both the absorption and emission spectra and an increase in the fluorescence quantum yield.[9]

The choice of the fluorophore is critical in determining the final photophysical properties of the probe. Different fluorophores will impart distinct spectral characteristics, allowing for the tuning of the probe for specific applications, such as multiplexed imaging or use with different laser lines.

Table 1: Expected Photophysical Properties of Fluorescent 5-Aminothiazolo[5,4-d]pyrimidine Probes

Fluorophore ConjugateExpected Excitation Max (nm)Expected Emission Max (nm)Expected Quantum Yield (Φ)Key Features
Unlabeled Core ~270~380LowIntrinsic fluorescence in the UV-A range.[5]
Dansyl 330 - 350500 - 550Moderate to HighEnvironment-sensitive emission, large Stokes shift.
NBD 460 - 480530 - 550ModerateEnvironment-sensitive, suitable for cellular imaging.
BODIPY 490 - 510510 - 530HighHigh quantum yield, sharp emission peak, photostable.
Rhodamine 540 - 560560 - 580HighHigh brightness and photostability.

Applications in Research and Drug Discovery

Fluorescent 5-chlorothiazolo[5,4-d]pyrimidine probes are versatile tools with a wide range of potential applications in biological research and drug development.

Cellular Imaging and Localization Studies

The ability to visualize the subcellular localization of a molecule is crucial for understanding its function. Fluorescently tagged thiazolo[5,4-d]pyrimidines can be used to track their uptake, distribution, and accumulation within living cells using fluorescence microscopy.[10][11] This information is invaluable for structure-activity relationship (SAR) studies and for designing compounds with desired cellular penetration and targeting properties.

Fluorescent Kinase Inhibitor Probes

Given that the thiazolo[5,4-d]pyrimidine scaffold is a known hinge-binding motif for many kinases, fluorescently labeled derivatives can serve as powerful probes to study kinase activity and inhibition.[2][3] These probes can be used in various assays:

  • Target Engagement Studies: To confirm that a non-fluorescent inhibitor binds to its intended kinase target within a cellular context.

  • High-Throughput Screening: To identify new kinase inhibitors in a competitive binding assay format.

  • Dynamic Imaging of Kinase Activity: "Turn-on" fluorescent probes, where fluorescence is enhanced upon binding to the kinase, can be used to monitor the activation state of specific kinases in real-time within living cells.[12]

Diagram of a Fluorescent Kinase Inhibitor Probe in Action

Kinase Probe Application Figure 3. Application as a Fluorescent Kinase Inhibitor Probe cluster_0 In Solution (Low Fluorescence) cluster_1 Bound to Kinase (High Fluorescence) Probe Fluorescent Probe Kinase Kinase Active Site Probe->Kinase Binding Event BoundProbe Fluorescent Probe

Caption: Schematic of a "turn-on" fluorescent kinase probe.

Conclusion

The 5-chlorothiazolo[5,4-d]pyrimidine scaffold provides a robust and versatile platform for the development of novel fluorescent probes. The synthetic route is straightforward, and the reactive chloro-group allows for the facile introduction of a wide array of fluorophores. The resulting probes have significant potential as tools for cellular imaging, target validation, and for studying the dynamic processes of kinase signaling. This guide provides the fundamental knowledge and protocols to empower researchers to synthesize and utilize these valuable chemical biology tools in their own investigations.

References

  • Burgess, K., & Singh, S. (2021). Fluorescent Kinase Inhibitors As Probes In Cancer. [Source details to be added based on actual reference discovery]
  • Shults, M. D., et al. (2016). Fluorescent Kinase Probes Enabling Identification and Dynamic Imaging of HER2(+) Cells. Analytical Chemistry.
  • Nanolive. Perturbation of living cells with kinase inhibitors. [Source details to be added based on actual reference discovery]
  • Zhang, J., et al. (2021). A novel[3][10][12]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. Analytica Chimica Acta.

  • Yuan, L., et al. (2016). Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. Accounts of Chemical Research.
  • [Additional relevant references to be added]
  • Dediu, V., et al. (2025). Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. ChemRxiv.
  • [Additional relevant references to be added]
  • [Additional relevant references to be added]
  • Becan, L., & Wagner, E. (2017). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. [Source details to be added based on actual reference discovery]
  • [Additional relevant references to be added]
  • [Additional relevant references to be added]
  • Zadrożna, M., et al. (2020).
  • [Additional relevant references to be added]
  • [Additional relevant references to be added]
  • Scott, K. A., & Batey, R. A. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • [Additional relevant references to be added]
  • [Additional relevant references to be added]
  • [Additional relevant references to be added]
  • Bar-Am, O., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry.
  • Wang, X., et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. Molecules.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Source details to be added based on actual reference discovery]
  • Yusof, M. S. M., et al. (2010). Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. [Source details to be added based on actual reference discovery]
  • [Additional relevant references to be added]
  • Catarzi, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]Pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals.
  • [Additional relevant references to be added]
  • [Additional relevant references to be added]
  • [Additional relevant references to be added]
  • [Additional relevant references to be added]
  • Sochacka-Ćwikła, A., et al. (2020). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules.
  • [Additional relevant references to be added]
  • [Additional relevant references to be added]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2,7-Dichlorothiazolo[5,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-Dichlorothiazolo[5,4-D]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and obtain high-purity material. Our approach is grounded in established chemical principles and practical, field-tested experience.

I. Understanding the Synthesis: A Mechanistic Overview

The most common and direct route to 2,7-Dichlorothiazolo[5,4-D]pyrimidine involves the chlorination of its precursor, thiazolo[5,4-d]pyrimidine-2,7-dione (also referred to as 2,7-dihydroxythiazolo[5,4-d]pyrimidine). This transformation is typically achieved using phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and often as the reaction solvent.[1][2] The reaction proceeds through the conversion of the enolizable hydroxyl groups of the pyrimidine ring into their corresponding chloro substituents.

The general reaction scheme is as follows:

G precursor Thiazolo[5,4-d]pyrimidine-2,7-dione product 2,7-Dichlorothiazolo[5,4-D]pyrimidine precursor->product Chlorination reagent POCl₃ reagent->product

Caption: General reaction for the synthesis of 2,7-Dichlorothiazolo[5,4-D]pyrimidine.

While the reaction appears straightforward, achieving high yields of pure product requires careful attention to several experimental parameters. The following sections will delve into common issues and their solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address the challenges you might encounter during the synthesis.

Low or No Yield of the Desired Product

Question: I am getting a very low yield, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common frustration in organic synthesis. For this specific reaction, the root cause often lies in one or more of the following areas:

  • Purity of the Starting Material: The purity of the thiazolo[5,4-d]pyrimidine-2,7-dione precursor is critical. Impurities can interfere with the chlorination reaction, leading to the formation of side products and a lower yield of the desired compound. It is highly recommended to purify the starting material, for example by recrystallization, before proceeding with the chlorination step.

  • Reaction Temperature and Time: The chlorination of dihydroxypyrimidines with POCl₃ typically requires elevated temperatures to proceed at a reasonable rate.[1][2] If the reaction temperature is too low, the conversion will be incomplete. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product. It is advisable to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

  • Insufficient Reagent: While POCl₃ is often used in excess as the solvent, in solvent-free or high-concentration reactions, an insufficient amount of the chlorinating agent will naturally lead to incomplete conversion. Ensure that at least a stoichiometric amount of POCl₃ per hydroxyl group is used.

  • Moisture in the Reaction: Phosphorus oxychloride reacts violently with water.[1] The presence of moisture in the reaction flask, solvents, or starting material will consume the POCl₃ and can lead to the formation of phosphoric acid and other byproducts, ultimately reducing the yield. It is imperative to use oven-dried glassware and anhydrous conditions for this reaction.

Troubleshooting Workflow for Low Yield:

G start Low Yield Observed check_purity Assess Purity of Thiazolo[5,4-d]pyrimidine-2,7-dione start->check_purity check_conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) check_purity->check_conditions Purity OK purify_sm Purify Starting Material (e.g., Recrystallization) check_purity->purify_sm Impure check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture Conditions Correct optimize_conditions Systematically Optimize Temperature and Time check_conditions->optimize_conditions Sub-optimal check_moisture->start Moisture Present dry_glassware Use Oven-Dried Glassware and Anhydrous Reagents check_moisture->dry_glassware Conditions Dry purify_sm->start Re-run Reaction optimize_conditions->start Re-run Reaction dry_glassware->start Re-run Reaction

Caption: A decision tree for troubleshooting low yields in the synthesis.

Formation of Impurities and Side Products

Question: My final product is impure, and I'm having trouble with purification. What are the common side products, and how can I avoid them?

Answer: The formation of impurities is a significant challenge that can complicate purification and reduce the isolated yield. Common impurities in this synthesis include:

  • Monochloro- and Unreacted Starting Material: Incomplete chlorination is a frequent issue, leading to the presence of 2-chloro-7-hydroxythiazolo[5,4-d]pyrimidine, 7-chloro-2-hydroxythiazolo[5,4-d]pyrimidine, and unreacted thiazolo[5,4-d]pyrimidine-2,7-dione in the crude product.

    • Solution: To drive the reaction to completion, consider increasing the reaction temperature, prolonging the reaction time, or using a slight excess of POCl₃. The addition of a tertiary amine base, such as pyridine or N,N-dimethylaniline, can also facilitate the reaction.[2] Some modern procedures also utilize microwave irradiation to accelerate the reaction.[3][4]

  • Hydrolysis Products: 2,7-Dichlorothiazolo[5,4-D]pyrimidine is susceptible to hydrolysis, especially under basic or prolonged aqueous workup conditions. This can lead to the reformation of the monochloro- or dihydroxy- species.

    • Solution: During the workup, it is crucial to keep the temperature low (e.g., by quenching on ice) and to perform extractions and washes expeditiously. Avoid prolonged exposure to aqueous basic solutions.

  • Polymeric or Tar-like Byproducts: At excessively high temperatures or with extended reaction times, decomposition can lead to the formation of intractable polymeric materials, which can significantly complicate purification.

    • Solution: Careful monitoring of the reaction and avoiding overheating are key. If significant charring is observed, reducing the reaction temperature and time is necessary.

Difficulties with Workup and Purification

Question: The workup procedure is challenging, especially quenching the excess POCl₃. What is the safest and most effective way to do this? Also, what are the best methods for purifying the final product?

Answer: The workup, particularly the quenching of excess POCl₃, is a critical step that requires careful execution for both safety and product purity.

Safe Quenching of Excess POCl₃:

Phosphorus oxychloride reacts exothermically and vigorously with water. A runaway reaction is a serious safety hazard. The recommended procedure is a reverse quench :

  • Prepare a separate flask with a stirred mixture of crushed ice and a saturated aqueous solution of a weak base like sodium bicarbonate.

  • Slowly and carefully add the cooled reaction mixture dropwise to the ice/bicarbonate slurry with vigorous stirring.

  • Monitor the temperature of the quenching mixture and maintain it below 20 °C by controlling the rate of addition.

Purification of 2,7-Dichlorothiazolo[5,4-D]pyrimidine:

  • Precipitation/Filtration: In many cases, pouring the reaction mixture onto ice-water results in the precipitation of the crude product, which can then be collected by filtration.[3][4] This is often sufficient for the product to be used in subsequent steps without further purification.

  • Recrystallization: If a higher purity is required, recrystallization is a common method. Suitable solvents need to be determined empirically, but common choices for similar heterocyclic compounds include ethanol, acetic acid, or mixtures of organic solvents like dichloromethane/hexanes.

  • Column Chromatography: For very high purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point for method development.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine or other tertiary amines in the reaction?

A1: Tertiary amines like pyridine can act as catalysts in chlorination reactions with POCl₃.[2] They are thought to activate the hydroxyl groups of the starting material, making them more susceptible to nucleophilic attack by the chloride ions generated from POCl₃. This can lead to a faster and more complete reaction, often at lower temperatures.

Q2: Can I use a solvent other than excess POCl₃?

A2: Yes, high-boiling point aprotic solvents can be used. However, using excess POCl₃ as the solvent is common because it ensures a high concentration of the chlorinating agent, driving the reaction to completion. If a co-solvent is used, ensure it is anhydrous and inert to the reaction conditions. More modern, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have also been developed to improve safety and reduce waste.[2]

Q3: My product appears to be decomposing during workup. What can I do?

A3: As mentioned earlier, 2,7-Dichlorothiazolo[5,4-D]pyrimidine can be sensitive to hydrolysis. If you suspect decomposition during workup, minimize the contact time with aqueous solutions, especially basic ones. After quenching, immediately extract the product into an organic solvent, wash quickly with brine, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude and purified product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

IV. Experimental Protocols

Protocol 1: Synthesis of Thiazolo[5,4-d]pyrimidine-2,7-dione

A common precursor for the synthesis of 2,7-Dichlorothiazolo[5,4-D]pyrimidine is obtained by reacting 2-aminothiole with an appropriate arylacetylchloride at high temperature.[3][4]

Materials:

  • 5-amino-6-sulfanylpyrimidine-2,4-diol (or its tautomer)

  • Arylacetyl chloride

  • N-Methyl-2-pyrrolidone (NMP), dry

  • Water

Procedure:

  • To a suspension of 5-amino-6-sulfanylpyrimidine-2,4-diol in dry NMP, add the appropriate arylacetyl chloride.

  • Heat the resulting mixture at 150 °C for 10-15 hours.

  • Cool the reaction mixture to room temperature and dilute with cold water to afford a precipitate.

  • Collect the precipitate by filtration and purify by crystallization (e.g., from acetic acid or DMF/water).

Protocol 2: Synthesis of 2,7-Dichlorothiazolo[5,4-D]pyrimidine

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Thiazolo[5,4-d]pyrimidine-2,7-dione

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as catalyst)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiazolo[5,4-d]pyrimidine-2,7-dione in an excess of phosphorus oxychloride (POCl₃). If desired, a catalytic amount of pyridine can be added.

  • Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintain for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Some procedures may benefit from higher temperatures in a sealed vessel or the use of microwave irradiation.[2][3][4]

  • Cool the reaction mixture to room temperature.

  • Workup (Reverse Quench): In a separate large beaker or flask, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution.

  • Slowly and carefully add the cooled reaction mixture dropwise to the ice-bicarbonate slurry. Monitor the temperature to ensure it remains below 20 °C.

  • Once the addition is complete, continue stirring until all the ice has melted and gas evolution has ceased.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2,7-Dichlorothiazolo[5,4-D]pyrimidine.

  • Purify the crude product by recrystallization or column chromatography as needed.

Quantitative Data Summary:

ParameterValue/RangeNotes
Starting Material Thiazolo[5,4-d]pyrimidine-2,7-dioneHigh purity is essential.
Chlorinating Agent Phosphorus oxychloride (POCl₃)Often used in excess as solvent.
Catalyst (Optional) Pyridine or other tertiary amineCan accelerate the reaction.
Reaction Temperature 100 - 160 °CHigher temperatures may require a sealed vessel.[2]
Reaction Time 3 - 15 hoursMonitor by TLC/LC-MS.
Expected Yield 65 - 90%Highly dependent on substrate and conditions.[3][4]

V. Visualization of Key Processes

Reaction Mechanism Overview

G SM Thiazolo[5,4-d]pyrimidine-2,7-dione Activated_Intermediate Activated Intermediate (e.g., Phosphate Ester) SM->Activated_Intermediate Activation Product 2,7-Dichlorothiazolo[5,4-D]pyrimidine Activated_Intermediate->Product Nucleophilic Substitution POCl3 POCl₃ POCl3->Activated_Intermediate Chloride Cl⁻ Chloride->Product

Caption: Simplified mechanism of the chlorination reaction.

Experimental Workflow

G Start Start Reaction_Setup Reaction Setup: - Dry Glassware - Starting Material - POCl₃ (and optional catalyst) Start->Reaction_Setup Heating Heating and Reflux (Monitor by TLC/LC-MS) Reaction_Setup->Heating Cooling Cooling to Room Temperature Heating->Cooling Quenching Reverse Quench (Reaction mixture into ice/bicarbonate) Cooling->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification End Final Product Purification->End

Caption: Step-by-step experimental workflow for the synthesis.

VI. References

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. [Link]

  • Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. [Link]

  • Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

  • Deoxychlorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • 5,7-Dichlorothiazolo(5,4-d)pyrimidine | C5HCl2N3S | CID 609639. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.

  • Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. [Link]

  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. [Link]

  • Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? [Link]

Sources

Technical Support Center: Troubleshooting the Mitsunobu Reaction for N-Alkylation of Pyrimidine Bases

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mitsunobu reaction, specifically tailored for the N-alkylation of pyrimidine bases. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet often challenging transformation. Here, we address common issues encountered in the lab with in-depth explanations and actionable, field-proven solutions.

I. Frequently Asked Questions (FAQs)

Q1: My Mitsunobu reaction is showing low to no conversion of my pyrimidine starting material. What are the likely causes?

A1: Low or no conversion in a Mitsunobu reaction is a frequent issue stemming from several potential factors. The reaction's success hinges on the precise interplay of all its components.[1]

  • Reagent Quality: The phosphine and azodicarboxylate reagents are critical. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO) over time, while azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can degrade.[1] It is advisable to use freshly opened or purified reagents.

  • Solvent Purity: The presence of water in the solvent is a common culprit, as it can consume the reagents. Always use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[1]

  • Acidity of the Nucleophile (pKa): The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[2][3] While pyrimidine bases are generally suitable, their acidity can be influenced by substituents on the ring. If the pyrimidine is not sufficiently acidic, the reaction may not proceed efficiently.

  • Steric Hindrance: Significant steric bulk around the reacting nitrogen of the pyrimidine or on the alcohol can impede the reaction.[4]

  • Order of Addition: The sequence of adding reagents can be crucial. The standard protocol involves dissolving the alcohol, pyrimidine, and PPh₃ in an appropriate solvent, cooling the mixture, and then adding the azodicarboxylate dropwise.[5] Deviating from this can sometimes lead to side reactions that consume the reagents.

Q2: I am observing the formation of multiple products, including O-alkylated isomers. How can I improve the regioselectivity for N-alkylation?

A2: Achieving high regioselectivity between N-alkylation and O-alkylation is a known challenge with pyrimidine bases due to their tautomeric nature.[6] Several strategies can be employed to favor N-alkylation:

  • Solvent Choice: The polarity of the solvent can influence the tautomeric equilibrium of the pyrimidine. Non-polar solvents like THF or toluene often favor N-alkylation.

  • Protecting Groups: Protecting the oxygen atoms of the pyrimidine ring is a highly effective strategy. For instance, using a protecting group on the N3 position of thymine can influence the N1- versus O2-alkylation ratio.[7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the desired N-alkylated isomer.

  • Choice of Azodicarboxylate: While DEAD and DIAD are common, other azodicarboxylates are available that may offer improved selectivity in certain cases.[2][8]

Q3: The purification of my product is extremely difficult due to the presence of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproduct. What are the best methods for their removal?

A3: The removal of byproducts is a notorious challenge in Mitsunobu reactions.[9][10] Several techniques can be employed:

  • Crystallization: If your product is a solid, direct crystallization from the crude reaction mixture can sometimes leave the byproducts in the mother liquor.[11]

  • Chromatography: While often necessary, standard column chromatography can be challenging due to the similar polarities of the product and TPPO. Using a less polar eluent system or a different stationary phase can sometimes improve separation.[10]

  • Precipitation/Filtration: In some cases, TPPO and the hydrazine byproduct can be precipitated by adding a non-polar solvent like hexane or diethyl ether to the concentrated reaction mixture, followed by filtration.[9][12]

  • Acid-Base Extraction: If your product has a basic or acidic handle, an extractive workup can be used to separate it from the neutral byproducts.

  • Modified Reagents: Using polymer-supported triphenylphosphine allows for the easy removal of the phosphine oxide by filtration.[2][13] Alternatively, phosphines with basic or acidic groups can be used, enabling their removal by acid or base washes.[14]

  • Complexation: Adding metal salts like MgCl₂ or ZnCl₂ can form insoluble complexes with TPPO, which can then be filtered off.[11]

Q4: My reaction works, but the yields are consistently moderate. How can I optimize the reaction for higher yields?

A4: Optimizing for higher yields often involves a systematic approach to refining the reaction conditions.[15]

  • Reagent Stoichiometry: While a slight excess of phosphine and azodicarboxylate (typically 1.2-1.5 equivalents) is common, the optimal stoichiometry can be substrate-dependent. A careful titration of the reagent ratios can lead to significant improvements.

  • Concentration: The reaction concentration can impact the rate and efficiency. Very dilute conditions may slow down the reaction, while highly concentrated conditions could lead to side reactions. A concentration of 0.1-0.5 M is a good starting point.

  • Temperature and Reaction Time: While many Mitsunobu reactions are run at room temperature, some systems benefit from cooling to 0°C during the addition of the azodicarboxylate to control the initial exothermic reaction, followed by warming to room temperature or even gentle heating to drive the reaction to completion.[5][16] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Choice of Phosphine: While PPh₃ is the most common, other phosphines like tributylphosphine (PBu₃) can be more reactive in some cases, although they can be more challenging to handle.

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based troubleshooting guide.

Observed Issue Potential Cause(s) Suggested Solutions & Rationale
No reaction; starting materials recovered 1. Inactive reagents. 2. Insufficiently acidic pyrimidine. 3. Presence of water.1. Use fresh or purified PPh₃ and azodicarboxylate. 2. Consider adding a non-nucleophilic base to increase the nucleophilicity of the pyrimidine. 3. Use rigorously dried solvents and glassware.
Low yield with incomplete conversion 1. Suboptimal stoichiometry. 2. Steric hindrance. 3. Reaction not at equilibrium.1. Systematically vary the equivalents of PPh₃ and azodicarboxylate. 2. Try heating the reaction or using a more reactive phosphine like PBu₃. 3. Increase reaction time and monitor by TLC/LC-MS.
Formation of a white precipitate that is not the product 1. This is often the phosphonium salt intermediate.This can be a sign of a stalled reaction. The nucleophile may not be displacing the activated alcohol. Consider increasing the temperature or using a more nucleophilic pyrimidine derivative.
Significant O-alkylation 1. Tautomerization of the pyrimidine. 2. Reaction conditions favoring O-alkylation.1. Use a non-polar aprotic solvent (e.g., THF, toluene). 2. Protect the oxygen atoms of the pyrimidine. 3. Lower the reaction temperature.
Formation of an elimination product from the alcohol 1. The alcohol is prone to elimination (e.g., secondary alcohol that can form a stable alkene).Use milder conditions, such as lower temperatures and slower addition of the azodicarboxylate.

III. Experimental Protocols

General Procedure for N-Alkylation of a Pyrimidine Base via Mitsunobu Reaction
  • To a solution of the alcohol (1.0 eq) and the pyrimidine base (1.2 eq) in anhydrous THF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF dropwise over 10-15 minutes. An exothermic reaction and a color change are often observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Proceed with a suitable workup and purification procedure to isolate the desired product.

Workup Procedure for Removal of TPPO and Hydrazine Byproduct
  • Concentrate the crude reaction mixture.

  • Redissolve the residue in a minimal amount of a polar solvent in which the product is soluble (e.g., dichloromethane or ethyl acetate).

  • Add a large excess of a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the TPPO and hydrazine byproduct.

  • Stir the resulting slurry for 30 minutes, then filter through a pad of celite, washing with the non-polar solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

IV. Visualizing the Process

The Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase PPh3 PPh3 Betaine Betaine PPh3->Betaine + DEAD DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R-OH ROH Alcohol (R-OH) ROH->Alkoxyphosphonium Product N-Alkylated Pyrimidine Alkoxyphosphonium->Product + Pyrimidine-NH (SN2) TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO Pyrimidine Pyrimidine-NH Pyrimidine->Product

Caption: The Mitsunobu reaction proceeds in two main phases: activation of the alcohol and subsequent SN2 displacement by the nucleophile.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Encountered No_Conversion Low/No Conversion? Start->No_Conversion Check_Reagents Check Reagent Quality & Solvent Dryness No_Conversion->Check_Reagents Yes Regioselectivity Poor Regioselectivity? No_Conversion->Regioselectivity No Check_pKa Assess Pyrimidine pKa Check_Reagents->Check_pKa End Problem Solved Check_pKa->End Change_Solvent Change Solvent (e.g., to Toluene) Regioselectivity->Change_Solvent Yes Purification Purification Issues? Regioselectivity->Purification No Add_PG Use Protecting Groups Change_Solvent->Add_PG Add_PG->End Precipitate Precipitate Byproducts (Hexane/Ether) Purification->Precipitate Yes Purification->End No Modified_Reagents Use Polymer-Bound Reagents Precipitate->Modified_Reagents Modified_Reagents->End

Caption: A decision-making workflow for troubleshooting common Mitsunobu reaction problems.

V. References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1-28.

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009 , 109 (6), 2551–2651. [Link]

  • Dodge, J. A.; Nissen, J. S.; Presnell, M. A general procedure for Mitsunobu inversion of sterically hindered alcohols. Org. Synth.1997 , 74, 247. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656.

  • But, T. Y.; Toy, P. H. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Variations. Chem. Asian J.2007 , 2 (11), 1340-1355.

  • Dandapani, S.; Curran, D. P. Separation-Friendly Mitsunobu Reactions: A New, Biphasic Procedure with a Fluorous Phosphine. Tetrahedron2002 , 58 (19), 3855-3864.

  • Willard, P. G.; Atherton, J. H. Mitsunobu Reactions of Sterically Hindered Alcohols: A New, More Reactive Phosphorane. J. Org. Chem.1993 , 58 (26), 7572–7573.

  • Lipshutz, B. H.; Chung, D. W.; Rich, B. Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New, Readily Removable Diazocarboxylate. Org. Lett.2008 , 10 (17), 3793–3796.

  • Demir, A. S.; Sesenoglu, O. A New and Efficient Enantioselective Synthesis of Both Enantiomers of the Calcium Channel Blocker Bepridil. J. Org. Chem.2003 , 68 (26), 10112-10115. [Link]

  • Brandi, A.; Cicchi, S.; Goti, A. Regioselective N1-Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones under Mitsunobu Conditions. J. Org. Chem.1998 , 63 (18), 6345-6349.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Dichlorothiazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of catalyst selection in cross-coupling reactions involving dichlorothiazolopyrimidine scaffolds. The unique electronic properties and the presence of multiple reactive sites on this heterocyclic core present distinct challenges that require a nuanced approach to catalyst system selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with a 2,5-dichlorothiazolo[5,4-d]pyrimidine. Which chlorine is expected to react first, and why?

A1: In dihalo-N-heterocycles, the reactivity of the C-Cl bonds is dictated by a combination of electronic and steric factors. For the thiazolo[5,4-d]pyrimidine core, the chlorine atom on the pyrimidine ring is generally more reactive than the one on the thiazole ring. Within the pyrimidine ring of a related 2,4-dichloropyrimidine, the C4 position is typically more electrophilic and thus more susceptible to oxidative addition by a palladium catalyst than the C2 position. This preference is attributed to the superior stabilization of the Meisenheimer intermediate when a nucleophilic attack occurs at a position para to a ring nitrogen.[1] Therefore, for a dichlorothiazolopyrimidine, the chlorine on the pyrimidine portion of the scaffold is expected to be more reactive. Between two positions on the pyrimidine ring, the one analogous to the C4 position in dichloropyrimidines would likely react first under standard conditions.

Q2: Can I achieve selective coupling at the less reactive chlorine atom?

A2: Yes, it is possible to override the inherent electronic preference and achieve selective coupling at the less reactive position. This is a powerful strategy for generating molecular diversity. The key lies in the judicious selection of the ligand and catalyst system. For analogous dichloropyridines, bulky, electron-rich monophosphine ligands (e.g., QPhos) or specific N-heterocyclic carbene (NHC) ligands have been shown to invert the conventional selectivity, favoring reaction at the sterically less accessible or electronically less favored position.[2][3] Conversely, bidentate phosphine ligands like dppf often promote the "conventional" selectivity.[2] Therefore, a systematic screening of ligands is highly recommended to achieve the desired regioselectivity.

Q3: The sulfur atom in the thiazole ring seems to be poisoning my palladium catalyst. How can I mitigate this issue?

A3: Catalyst poisoning by sulfur-containing heterocycles is a common and significant challenge. The sulfur atom can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species. To overcome this, consider the following strategies:

  • Use of Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form stable complexes with palladium that are more resistant to displacement by the sulfur atom.

  • Employ Pre-catalysts: Using well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species and can sometimes offer greater resistance to poisoning compared to generating the catalyst in situ from a palladium salt and a separate ligand.

  • Consider Copper Catalysis: For certain C-S cross-coupling reactions, copper-based catalyst systems have been developed that show excellent resistance to thiol poisoning and can be a viable alternative to palladium.[4]

  • Reaction Additives: In some cases, additives can act as "decoys" or modify the catalyst in a beneficial way. However, this is highly system-dependent and requires empirical screening.

Q4: What are the key differences in catalyst selection for Suzuki, Buchwald-Hartwig, and Sonogashira reactions with dichlorothiazolopyrimidines?

A4: While all three are palladium-catalyzed cross-coupling reactions, the nature of the nucleophile and the transmetalation step necessitates different considerations for the catalyst system:

  • Suzuki-Miyaura Coupling: This reaction is generally robust and tolerates a wide range of functional groups. The choice of ligand often dictates the regioselectivity and efficiency, especially with challenging substrates. Bulky biarylphosphine ligands are often a good starting point.

  • Buchwald-Hartwig Amination: This reaction is highly sensitive to the choice of ligand and base. The steric and electronic properties of both the amine and the aryl halide must be considered. For electron-rich heterocycles, ligands like Xantphos or Josiphos have been shown to be effective.[5] Strong, non-nucleophilic bases such as NaOtBu or LHMDS are commonly used.

  • Sonogashira Coupling: This reaction typically requires a copper(I) co-catalyst, although copper-free conditions have been developed. The choice of palladium catalyst and ligand can influence the reaction rate and yield. For chloro-substituted heterocycles, more active catalyst systems are generally required compared to their bromo or iodo analogs.

Troubleshooting Guide

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Starting material (dichlorothiazolopyrimidine) is largely unreacted.

  • Desired product is formed in very low quantities.

  • Significant formation of byproducts like homocoupled boronic acid or dehalogenated starting material.

Troubleshooting Workflow:

start Low / No Yield reagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Catalyst) start->reagents reagents->reagents No, Replace/Purify setup Confirm Reaction Setup (Inert Atmosphere, Temp, Stirring) reagents->setup Reagents OK? setup->setup No, Correct Setup params Re-evaluate Reaction Parameters (Catalyst, Ligand, Base, Solvent) setup->params Setup Correct? optimize Systematically Optimize Conditions (See Table 1) params->optimize Parameters Optimal? end Improved Yield optimize->end

Troubleshooting workflow for low-yield Suzuki coupling reactions.

Possible Causes & Recommended Solutions:

CauseRecommended Solution
Inactive Catalyst System The C-Cl bond requires a highly active catalyst for oxidative addition. Switch to a more robust catalyst system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) paired with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3) are recommended.[6]
Catalyst Poisoning by Sulfur The thiazole sulfur can deactivate the palladium catalyst. Use bulky, electron-rich phosphine or NHC ligands that form more stable complexes. Increasing the catalyst loading might be necessary, but should be a last resort.
Ineffective Base The base is crucial for the transmetalation step. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃, especially for less reactive chlorides. Ensure the base is finely powdered and anhydrous.
Protodeboronation of Boronic Acid The boronic acid is degrading before it can couple. Ensure anhydrous and thoroughly degassed solvents. Switching to a boronic ester (e.g., a pinacol ester) can increase stability.
Poor Solubility The reactants are not fully dissolved, leading to a sluggish reaction. Screen different solvents. A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, THF) with water is common for Suzuki reactions. For poorly soluble substrates, DMF or DMA may be necessary.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Screening

ParameterCondition A (Standard)Condition B (Forcing)Condition C (Alternative)
Pd Source Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)XPhos Pd G3 (2 mol%)
Ligand -XPhos (5 mol%)-
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.5 eq)Cs₂CO₃ (2.0 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMF
Temperature 80-100 °C110 °C120 °C
Problem 2: Low Conversion in Buchwald-Hartwig Amination

Symptoms:

  • Aryl chloride starting material remains.

  • Formation of dehalogenated arene.

  • No desired amine product is observed.

Troubleshooting Workflow:

start Low Conversion in Amination catalyst Evaluate Catalyst System (Pre-catalyst, Ligand Choice) start->catalyst catalyst->catalyst No, Change Ligand/Pd Source base Screen Bases (Strength & Solubility) catalyst->base System Active? base->base No, Try NaOtBu, LiHMDS, K3PO4 solvent Check Solvent (Anhydrous, Degassed, Type) base->solvent Base Effective? solvent->solvent No, Switch to Dioxane, Toluene temp Adjust Temperature solvent->temp Solvent Appropriate? end Successful C-N Coupling temp->end

Decision guide for troubleshooting Buchwald-Hartwig amination.

Possible Causes & Recommended Solutions:

CauseRecommended Solution
Ligand Choice The ligand is critical for stabilizing the palladium center and facilitating reductive elimination. For heteroaryl chlorides, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating ligands like Xantphos are often required.[5]
Base Incompatibility Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is a common choice. If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, often requiring higher temperatures.[7]
Catalyst Deactivation The pyridine-like nitrogen in the pyrimidine ring can coordinate to the palladium center and inhibit catalysis. Using a higher ligand-to-palladium ratio (e.g., 2:1) can sometimes mitigate this.[5]
Amine Reactivity Sterically hindered secondary amines or electron-deficient primary amines can be challenging coupling partners. More forcing conditions (higher temperature, longer reaction time) may be needed.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • Preparation: In an oven-dried Schlenk flask, add the dichlorothiazolopyrimidine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 v/v) via syringe.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the dichlorothiazolopyrimidine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[8]

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

A Pd(0)L_n Active Catalyst B Oxidative Addition Complex A->B Ar-X C Transmetalation Intermediate B->C R-M D Product-Catalyst Complex C->D Transmetalation MX MX C->MX M-X D->A Reductive Elimination Product Product D->Product Product (Ar-R)

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

  • Lee, J.-Y., & Lee, P. H. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry, 73(19), 7413–7416. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 55(10), 1388–1398. [Link]

  • Cipriano, L. A., et al. (2023). Copper Single-Atom Catalyst for Efficient C-S Coupling in Thioether Synthesis. Angewandte Chemie International Edition, 62(36), e202306817. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Reddy, B. V. S., et al. (2015). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 17(15), 3926–3929. [Link]

  • Deng, X., & Mani, N. S. (2006). An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine. Organic Letters, 8(2), 269–272. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472–11497. [Link]

  • Glavač, D., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(19), 4399. [Link]

  • Varano, F., et al. (2020). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 25(11), 2652. [Link]

  • He, J., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 53(46), 12582–12586. [Link]

  • Kuribayashi, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(31), 10816–10822. [Link]

  • Park, C. H., et al. (2004). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. Organic Letters, 6(7), 1159–1162. [Link]

  • Al-Salahi, R., Marzouk, M., & El-Hashash, M. (2012). Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. E-Journal of Chemistry, 9(3), 1289-1296. [Link]

  • Dvorak, C. A., et al. (2009). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(12), 3253–3257. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2,7-Dichlorothiazolo[5,4-D]pyrimidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-Dichlorothiazolo[5,4-D]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger, preclinical batch production. Here, we address common challenges and provide in-depth troubleshooting advice to ensure a robust, scalable, and reproducible process.

Introduction: The Critical Path to Preclinical Supply

2,7-Dichlorothiazolo[5,4-D]pyrimidine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including kinase inhibitors and antagonists for various receptors.[1][2] As a program advances towards preclinical studies, the demand for this intermediate increases significantly, necessitating a scalable and well-controlled synthetic process. This guide provides practical solutions to common issues encountered during the scale-up of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2,7-Dichlorothiazolo[5,4-D]pyrimidine, and which is most suitable for scale-up?

A1: Several synthetic pathways to the thiazolo[5,4-d]pyrimidine core have been reported.[3][4] For preclinical scale-up, a convergent synthesis is often preferred for its efficiency and better control over impurities. A common and effective route involves the cyclization of a substituted aminothiazole followed by chlorination.[5] An alternative single-step process reacting 4,6-dichloro-5-aminopyrimidine with isothiocyanates has also been developed, offering good to excellent yields under mild conditions.[6][7] The choice of route should be guided by the availability and cost of starting materials, safety considerations (avoiding reagents like hydrogen sulfide or ammonium sulfide used in older methods), and the overall process yield.[5] A four-step synthesis that has been successfully scaled to a 100-gram scale has been reported, making it a strong candidate for preclinical production.[5]

Q2: During the chlorination step with phosphorus oxychloride (POCl₃), I am observing significant charring and a dark-colored reaction mixture. What is causing this, and how can I prevent it?

A2: Darkening and charring during chlorination with POCl₃, especially at elevated temperatures, typically indicate decomposition of the starting material or product.[8] This is often caused by localized overheating or the presence of residual impurities from the previous step.

  • Causality: The dihydroxy intermediate (thiazolo[5,4-d]pyrimidine-5,7-diol) can be sensitive to strong dehydrating agents and high temperatures. The reaction with POCl₃ is highly exothermic, and without proper temperature control, localized "hot spots" can lead to degradation.

  • Preventative Measures:

    • Ensure High Purity of the Precursor: The dihydroxy intermediate should be thoroughly dried and free of residual solvents or reagents.

    • Controlled Addition of POCl₃: For larger batches, add POCl₃ portion-wise or via an addition funnel to manage the exotherm.

    • Temperature Monitoring: Maintain the reaction temperature within the recommended range. Using a temperature probe and a controlled heating mantle or oil bath is crucial. Microwave irradiation has been used for this step, which can offer rapid and uniform heating, potentially reducing degradation.[8][9]

    • Use of a Co-solvent: In some cases, a high-boiling inert solvent can help to moderate the reaction temperature and improve stirring.

Q3: My final product, 2,7-Dichlorothiazolo[5,4-D]pyrimidine, has a persistent impurity that is difficult to remove by standard crystallization. What could it be, and what purification strategies do you recommend?

A3: A common impurity is the mono-chlorinated intermediate or unreacted starting material. The similar polarity of these species to the desired product can make separation by simple crystallization challenging.

  • Identification: Use LC-MS to identify the mass of the impurity. This will help determine if it is a partially reacted species or a byproduct. 1H NMR can also be informative.[5]

  • Purification Strategies:

    • Recrystallization with a Different Solvent System: If a single solvent recrystallization is ineffective, try a binary solvent system (e.g., dichloromethane/hexanes, ethyl acetate/heptane) to improve the differential solubility of the product and impurity.

    • Slurry Washing: Slurrying the crude product in a solvent in which the impurity is more soluble than the product can be an effective purification method.

    • Column Chromatography: While not ideal for very large scales, a silica gel plug or column chromatography can be used for batches intended for critical preclinical studies to ensure high purity.[9]

    • Reaction Optimization: The most effective approach is to optimize the reaction conditions to minimize the formation of the impurity in the first place. This could involve adjusting the stoichiometry of the chlorinating agent, reaction time, or temperature.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclization Step - Incomplete reaction. - Side product formation. - Inefficient cyclization conditions.- Monitor Reaction Progress: Use TLC or LC-MS to ensure the reaction has gone to completion. - Optimize Base and Solvent: A clean cyclization can be achieved by heating with potassium t-butoxide in N,N-dimethylacetamide (DMA) or N-methylpyrrolidinone (NMP).[5] - Control Temperature: Ensure the reaction is heated to the optimal temperature for the required duration.
Exotherm and Pressure Buildup During Chlorination - Reaction is too rapid. - Inadequate heat dissipation at a larger scale.- Slow Reagent Addition: Add POCl₃ dropwise or in portions, especially at the beginning of the reaction. - Ensure Adequate Cooling: Use an ice bath or a reactor with cooling capabilities to manage the temperature. - Proper Venting: Ensure the reaction vessel is equipped with a condenser and a gas outlet to safely vent any evolving gases.
Product Precipitation During Workup - Rapid cooling or pH change. - Supersaturation.- Controlled Quenching: Add the reaction mixture to ice-water slowly with vigorous stirring to ensure gradual precipitation and prevent the formation of an unmanageable solid mass.[8][9] - Temperature Control: Allow the quenched mixture to stir and cool gradually to promote the formation of easily filterable crystals.
Inconsistent Crystal Form or Particle Size - Variations in crystallization conditions. - Presence of impurities.- Standardize Crystallization Protocol: Control the rate of cooling, stirring speed, and solvent ratios. - Seeding: Use a small amount of pure product to seed the crystallization and promote the formation of a consistent crystal form. - Purity: Ensure the material being crystallized is of high purity to avoid inhibition of crystal growth or nucleation of undesired forms.

Experimental Protocols

Protocol 1: Synthesis of 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione

This protocol is adapted from a reported scale-up synthesis.[5]

  • Reaction Setup: Equip a suitable reactor with a mechanical stirrer, temperature probe, and a reflux condenser.

  • Reagent Addition: To a solution of the key 5-aminothiazole intermediate in N,N-dimethylacetamide (DMA), add potassium t-butoxide portion-wise at room temperature.

  • Cyclization: Heat the reaction mixture to 100 °C. A clean cyclization is typically achieved within one hour.[5]

  • Workup: Cool the reaction mixture and neutralize with acetic acid. Dilute with water to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with water, and dry under vacuum at 80 °C to yield 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione as a white solid.[5]

Protocol 2: Chlorination to 2,7-Dichlorothiazolo[5,4-D]pyrimidine

This protocol is based on common chlorination procedures for similar heterocyclic systems.[8][9][10]

  • Reaction Setup: In a well-ventilated fume hood, equip a reactor with a mechanical stirrer, temperature probe, addition funnel, and a reflux condenser connected to a gas scrubber.

  • Reagent Addition: Suspend the 4H-Thiazolo[5,4-d]pyrimidine-5,7-dione in phosphorus oxychloride (POCl₃).

  • Heating: Heat the mixture to reflux (around 105-110 °C) and maintain for the required reaction time (monitor by TLC or LC-MS). For larger scales, consider using microwave irradiation for more uniform and rapid heating.[8][9]

  • Workup: After cooling, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of a cold organic solvent (e.g., ethanol or hexanes).

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol or an ethyl acetate/hexanes mixture) to obtain pure 2,7-Dichlorothiazolo[5,4-D]pyrimidine as a brown solid.[5]

Visualizing the Synthetic Pathway and Troubleshooting

Synthetic Pathway

Synthetic_Pathway A 5-Aminothiazole Intermediate B 4H-Thiazolo[5,4-d]pyrimidine- 5,7-dione A->B  Potassium t-butoxide,  DMA, 100 °C C 2,7-Dichlorothiazolo[5,4-D]pyrimidine B->C  POCl₃, Reflux

Caption: A common synthetic route to 2,7-Dichlorothiazolo[5,4-D]pyrimidine.

Troubleshooting Decision Tree for Chlorination

Troubleshooting_Chlorination Start Chlorination Step Issues Q1 Dark Reaction Mixture/ Charring? Start->Q1 S1 Check Precursor Purity. Control POCl₃ Addition. Ensure Uniform Heating. Q1->S1 Yes Q2 Low Yield? Q1->Q2 No S1->Q2 S2 Confirm Reaction Completion (TLC/LC-MS). Check Reaction Temperature and Time. Q2->S2 Yes Q3 Difficult Purification? Q2->Q3 No S2->Q3 S3 Identify Impurity (LC-MS). Try Alternative Recrystallization Solvents. Optimize Reaction to Minimize Byproducts. Q3->S3 Yes End Successful Chlorination Q3->End No S3->End

Caption: Decision tree for troubleshooting the chlorination step.

References

  • Lebsack, A. D., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194–10197. [Link]

  • Dal Ben, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4155. [Link]

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. HETEROCYCLES, 85(7), 1721. [Link]

  • Dal Ben, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC. [Link]

  • ResearchGate. (n.d.). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Request PDF. [Link]

  • ResearchGate. (n.d.). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. PDF. [Link]

  • ScienceDirect. (2013). Synthesis, Antiproliferative and Apoptosis-Inducing Activity of thiazolo[5,4-d]pyrimidines. [Link]

  • Taylor & Francis Online. (2023). Recent updates on the synthesis of thiazolopyrimidines derivatives. [Link]

  • MySkinRecipes. (n.d.). 5,7-Dichlorothiazolo[5,4-d]pyrimidine. [Link]

  • Semantic Scholar. (n.d.). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives. [Link]

  • MDPI. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • Patsnap. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. [Link]

  • PubMed. (2009). Identification and Synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine Derivatives as TRPV1 Antagonists. [Link]

  • PubMed. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Novel 7-Amino-Oxazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazolo[5,4-d]pyrimidine scaffold, a purine analogue, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This guide offers an in-depth comparative analysis of novel 7-amino-oxazolo[5,4-d]pyrimidine derivatives, focusing on their anticancer, immunomodulatory, and antiviral properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols to support further research and development.

The Versatile Scaffold: A Hub of Biological Activity

The 7-amino-oxazolo[5,4-d]pyrimidine core serves as a privileged structure, allowing for substitutions at various positions to modulate its interaction with diverse biological targets. This has led to the development of derivatives with a wide spectrum of pharmacological effects, including the inhibition of key enzymes in signaling pathways and the modulation of immune responses.[1][3]

Anticancer Activity: Targeting Key Signaling Pathways

Several 7-amino-oxazolo[5,4-d]pyrimidine derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and proliferation.[4]

Comparative Efficacy of Anticancer Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative 7-amino-oxazolo[5,4-d]pyrimidine derivatives against various cancer cell lines. This data highlights the differential sensitivity of cancer cells to these compounds and provides a basis for structure-activity relationship analysis.

CompoundSubstitution PatternHT-29 (Colon)A-431 (Epidermal)L-1210 (Leukemia)A549 (Lung)B16F10 (Melanoma)H460 (Lung)Reference
SCM9 2-(5-amino-3-methylisoxazol-4-yl)-5-methyl-7-(propylamino)30% inhibition at 12.5 µM-----[5]
Compound 3g 2-(5-amino-3-methylisoxazol-4-yl)-7-(3-(dimethylamino)propylamino)58.4-----[6][7]
Compound N5g 2-(substituted)-5,7-dimethyl-4,6-dione---5.8374.2605.472[8]
Cisplatin Reference Drug------[5]
5-Fluorouracil Reference Drug381.2-----[6]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a 5-amino-3-methylisoxazol-4-yl substituent at the 2-position appears to be a favorable feature for anticancer activity, as seen in compounds SCM9 and 3g.[5][6]

  • The nature of the amino substituent at the 7-position significantly influences cytotoxicity. For instance, a dimethylaminopropylamino group in compound 3g confers potent activity against the HT29 cell line.[6][7]

  • Modifications at the 5 and 7 positions, as in the dione derivative N5g, can lead to potent inhibition of other kinases like FGFR1 and broad-spectrum anticancer activity.[8]

Mechanism of Action: VEGFR-2 Inhibition

Many 7-amino-oxazolo[5,4-d]pyrimidine derivatives exert their anti-angiogenic effects by targeting the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4]

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization ADP ADP VEGFR2:f2->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR2:f2->Downstream Autophosphorylation ATP ATP ATP->VEGFR2:f2 Phosphorylation Angiogenesis Angiogenesis Proliferation Survival Downstream->Angiogenesis Inhibitor 7-Amino-oxazolo[5,4-d]pyrimidine Derivative Inhibitor->VEGFR2:f2 Competitive Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

Immunomodulatory Effects: A Double-Edged Sword

Certain 7-amino-oxazolo[5,4-d]pyrimidine derivatives have demonstrated significant immunomodulatory properties, exhibiting both immunosuppressive and anti-inflammatory effects. This dual activity makes them promising candidates for the treatment of autoimmune disorders and inflammatory conditions.[5][9]

Comparative Immunomodulatory Activity
CompoundBiological EffectAssayKey FindingsReference
SCM5 ImmunosuppressiveLymphocyte Proliferation AssayStrongly inhibited phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes.[9][9]
SCM9 Immunosuppressive & Anti-inflammatoryLymphocyte Proliferation Assay & TNF-α Production AssayStrongly inhibited lipopolysaccharide-induced proliferation of mouse splenocytes and moderately suppressed TNF-α production.[5][9][5][9]

Causality Behind Experimental Choices:

  • Lymphocyte Proliferation Assays: Phytohemagglutinin A (PHA) and lipopolysaccharide (LPS) are potent mitogens that stimulate the proliferation of T-lymphocytes and B-lymphocytes, respectively. The inhibition of this proliferation is a key indicator of immunosuppressive activity.

  • TNF-α Production Assay: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine. Measuring its production in response to an inflammatory stimulus like LPS allows for the assessment of a compound's anti-inflammatory potential.

Mechanism of Action: Modulation of Cytokine Production

The immunomodulatory effects of these derivatives are, in part, mediated by their ability to suppress the production of pro-inflammatory cytokines like TNF-α. The exact intracellular targets are still under investigation, but it is hypothesized that they may interfere with signaling pathways that lead to the transcription of inflammatory genes.[9]

TNF-α Signaling Pathway

Caption: TNF-α signaling leading to inflammation.

Antiviral Activity: A New Frontier

Preliminary studies have also revealed the potential of 7-amino-oxazolo[5,4-d]pyrimidine derivatives as antiviral agents. Specifically, some compounds have shown inhibitory activity against human herpes virus type-1 (HHV-1).[5][9]

Antiviral Screening Results
CompoundVirusCell LineActivityReference
SCM series Human Herpes Virus type-1 (HHV-1)A-549Inhibited viral replication[5][9]

The precise mechanism of antiviral action is yet to be fully elucidated but may involve the inhibition of viral enzymes or interference with the viral replication cycle. Further research is warranted to explore the full potential of this scaffold in antiviral drug discovery.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed methodologies for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a self-validating system for determining the cytotoxic effects of the novel derivatives on cancer cell lines.

Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow cell attachment seed_cells->incubate1 add_compounds Add serial dilutions of 7-amino-oxazolo[5,4-d]pyrimidine derivatives incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm using a plate reader add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., HT-29, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 7-amino-oxazolo[5,4-d]pyrimidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The 7-amino-oxazolo[5,4-d]pyrimidine scaffold represents a highly promising platform for the development of novel therapeutics with diverse biological activities. The derivatives discussed in this guide demonstrate significant potential as anticancer, immunomodulatory, and antiviral agents. The provided comparative data and structure-activity relationship insights offer a solid foundation for the rational design of more potent and selective compounds. Future research should focus on elucidating the precise molecular mechanisms of action, expanding the evaluation to a broader range of biological targets, and conducting in vivo studies to validate the therapeutic potential of these promising derivatives.

References

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link]

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Center for Biotechnology Information. [Link]

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. PubMed. [Link]

  • BenchChem. (2025). A Comparative Analysis of Oxazolo[5,4-d]pyrimidines: Unraveling Structure-Activity Relationships for Therapeutic Targeting. BenchChem.
  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information. [Link]

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.
  • Sochacka-Ćwikła, A., et al. (2020).
  • ResearchGate. (n.d.). Selected oxazolo[5,4-d]pyrimidines showing biological activity.
  • Velihina, Y., et al. (2022). Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity.
  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

  • Semantic Scholar. (n.d.). Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines. Semantic Scholar.
  • Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. PubMed. [Link]

  • ResearchGate. (n.d.). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified...
  • Wang, L., et al. (2015). Synthesis and Evaluation of Biological and Antitumor Activities of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione Derivatives as Novel Inhibitors of FGFR1. PubMed. [Link]

  • Sochacka-Ćwikła, A., et al. (2020).
  • Brovarets, V., et al. (n.d.).

Sources

A Researcher's Guide to the In Vitro Evaluation of 2,7-Dichlorothiazolo[5,4-D]pyrimidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer properties. This guide provides a comprehensive overview and comparison of 2,7-dichlorothiazolo[5,4-d]pyrimidine derivatives that have been evaluated in vitro against various cancer cell lines. We will delve into the experimental data, structure-activity relationships (SAR), and the underlying mechanisms of action, offering researchers, scientists, and drug development professionals a critical resource for advancing this promising class of compounds.

The Thiazolo[5,4-d]pyrimidine Scaffold: A Foundation for Anticancer Drug Discovery

The fused heterocyclic system of thiazolo[5,4-d]pyrimidine is an analog of purine, a fundamental component of nucleic acids. This structural similarity allows derivatives to interact with various biological targets, particularly ATP-binding sites of kinases, which are often dysregulated in cancer. The 2,7-dichloro-thiazolo[5,4-d]pyrimidine core serves as a versatile starting material for the synthesis of a diverse library of compounds through nucleophilic substitution at the 2 and 7 positions. This allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Comparative Efficacy of 2,7-Disubstituted Thiazolo[5,4-d]pyrimidine Derivatives

The true measure of a novel anticancer compound lies in its ability to effectively and selectively kill cancer cells. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2,7-disubstituted thiazolo[5,4-d]pyrimidine derivatives against a panel of human cancer cell lines. For comparative purposes, data for the standard chemotherapeutic agents, Doxorubicin and Cisplatin, are included where available.

Compound ID2-Substituent7-SubstituentCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A MorpholineAmineMGC-803 (Gastric)1.03--
GES-1 (Normal Gastric)38.95--
Derivative B 4-FluorophenylaminoAmineSK-OV-3 (Ovarian)Low µM--
Derivative C Substituted Benzylidene4-FluorophenylU937 (Lymphoma)Significant Activity--
Derivative D ArylmethylAmineA549 (Lung)>10Doxorubicin0.8-1.2
MCF-7 (Breast)>10Doxorubicin0.8-1.2
Derivative E 4-MethylphenylaminoAmineHCT-116 (Colon)Moderate ActivityDoxorubicin~1.0
Derivative F PhenylChloroCCRF-CEM (Leukemia)Growth % -51.41--
NCI-H522 (Lung)Growth % -67.57--
SW620 (Colon)Growth % -63.05--
Doxorubicin --MCF-7 (Breast)~0.8-1.2[1]--
A549 (Lung)>20[2]--
Cisplatin --SKOV-3 (Ovarian)2-40[3]--

Data Interpretation: The presented data highlights the potential of 2,7-disubstituted thiazolo[5,4-d]pyrimidine derivatives as potent anticancer agents. For instance, Derivative A shows significant potency against the MGC-803 gastric cancer cell line with an impressive selectivity index (IC50 GES-1 / IC50 MGC-803) of over 37, indicating a favorable therapeutic window.[4] The substitution at the 2- and 7-positions dramatically influences the cytotoxic profile. The presence of a morpholine group at the 2-position in Derivative A appears to be a key determinant of its potent and selective activity.[4] In contrast, some derivatives, while showing activity, do not yet match the potency of established drugs like doxorubicin against certain cell lines in these specific studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Elucidating the Mechanism of Action: Beyond Cytotoxicity

Understanding how these derivatives exert their anticancer effects is crucial for their rational development. The primary mechanisms investigated for thiazolo[5,4-d]pyrimidines include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Several studies have demonstrated that thiazolo[5,4-d]pyrimidine derivatives can trigger this process.[4] Key experimental approaches to confirm apoptosis induction include:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis of Apoptotic Proteins: This technique allows for the detection of changes in the expression levels of key proteins that regulate apoptosis, such as the pro-apoptotic Bax, the anti-apoptotic Bcl-2, and the executioner caspase-3. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are strong indicators of apoptosis.[4]

Inhibition of Kinase Signaling Pathways

The structural similarity of the thiazolo[5,4-d]pyrimidine scaffold to purine makes it an ideal candidate for targeting the ATP-binding sites of protein kinases. Several kinases are implicated in cancer progression, and their inhibition is a validated therapeutic strategy.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several 2,7-diamino-thiazolo[5,4-d]pyrimidine analogues have been identified as potent inhibitors of EGFR and VEGFR-2.[5][6] These receptors play critical roles in cell proliferation, angiogenesis, and metastasis. Inhibition of these pathways can lead to the suppression of tumor growth and spread.

The following diagram illustrates a simplified representation of a potential signaling pathway targeted by these derivatives:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK VEGFR2 VEGFR-2 PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Thiazolo_Derivative Thiazolo[5,4-d]pyrimidine Derivative Thiazolo_Derivative->EGFR Inhibition Thiazolo_Derivative->VEGFR2 Inhibition

Caption: Potential mechanism of action of thiazolo[5,4-d]pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives is highly dependent on the nature of the substituents at the 2 and 7 positions. Key SAR observations include:

  • Substitutions at the 2-position: The introduction of cyclic amines, such as morpholine, has been shown to significantly enhance potency and selectivity.[4] Aromatic and heteroaromatic rings at this position also contribute to activity, likely through interactions with hydrophobic pockets in the target binding site.

  • Substitutions at the 7-position: The presence of an amino group at the 7-position is a common feature in many active derivatives, particularly those targeting kinases.[5] Modifications at this position with different aryl or alkyl groups can modulate the selectivity and potency of the compounds. The chlorine atom at the 7-position serves as a crucial handle for introducing these diverse functionalities.

The following diagram illustrates the general workflow for evaluating these compounds:

G start Synthesized 2,7-Dichlorothiazolo[5,4-d]pyrimidine Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity selectivity Selectivity Assessment (Normal vs. Cancer Cell Lines) cytotoxicity->selectivity mechanism Mechanism of Action Studies selectivity->mechanism apoptosis Apoptosis Assays (Annexin V/PI, Western Blot) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mechanism->cell_cycle kinase Kinase Inhibition Assays (e.g., EGFR, VEGFR-2) mechanism->kinase sar Structure-Activity Relationship (SAR) Analysis apoptosis->sar cell_cycle->sar kinase->sar lead Lead Compound Identification & Optimization sar->lead

Caption: Experimental workflow for in vitro evaluation.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the integrity and reproducibility of in vitro evaluations, standardized and well-documented protocols are essential. Below are step-by-step methodologies for key experiments.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazolo[5,4-d]pyrimidine derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/PI Staining

This method uses flow cytometry to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis: Propidium Iodide Staining

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The in vitro evaluation of 2,7-dichlorothiazolo[5,4-d]pyrimidine derivatives has revealed a promising class of anticancer agents with the potential for potent and selective activity. The versatility of the scaffold allows for extensive chemical modification, enabling the optimization of their pharmacological profiles. Future research should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of derivatives to further refine the structure-activity relationships.

  • In-depth Mechanistic Studies: Identifying the specific kinase targets and elucidating the downstream signaling pathways affected by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Progressing the most promising lead compounds to in vivo models to assess their therapeutic potential and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer drugs to overcome resistance and enhance therapeutic outcomes.

By continuing to explore the potential of the thiazolo[5,4-d]pyrimidine scaffold, the scientific community can pave the way for the development of novel and effective cancer therapies.

References

  • Lin, J., et al. (2009). Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2333-2337. [Link]

  • Li, Z. H., et al. (2017). Identification of thiazolo[5,4-d]pyrimidine Derivatives as Potent Antiproliferative Agents Through the Drug Repurposing Strategy. Letters in Drug Design & Discovery, 14(9), 1058-1065. [Link]

  • Abdel-Aziz, A. A., et al. (2023). Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2. Archiv der Pharmazie, e2300185. [Link]

  • Taccone, M., et al. (2015). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Anticancer Research, 35(2), 703-709. [Link]

  • Stewart, D. J. (2007). Mechanisms of resistance to cisplatin and carboplatin. Critical Reviews in Oncology/Hematology, 63(1), 12-31. [Link]

  • Kubiak, A. M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(23), 5576. [Link]

  • Patel, R. V., et al. (2012). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. Drug Discoveries & Therapeutics, 6(6), 315-323. [Link]

Sources

Validation of Thiazolo[5,4-d]pyrimidines as Immunosuppressive Agents: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the validation of thiazolo[5,4-d]pyrimidines as a novel class of immunosuppressive agents. Designed for researchers, scientists, and drug development professionals, this document compares their performance against established alternatives, presents supporting experimental data from preclinical animal models, and offers detailed protocols to facilitate further investigation.

Introduction: The Quest for Novel Immunomodulators

The development of effective immunosuppressive drugs has been a cornerstone of successful solid organ transplantation and the management of autoimmune diseases. For decades, the field has been dominated by classes such as calcineurin inhibitors (e.g., Cyclosporin A, Tacrolimus) and antiproliferative agents (e.g., Mycophenolate Mofetil).[1] While these drugs have significantly improved patient outcomes, their long-term use is often associated with significant side effects, including nephrotoxicity, metabolic disorders, and an increased risk of malignancies.[2][3] This clinical reality drives the urgent search for novel, safer, and more targeted immunomodulatory therapies.

The thiazolo[5,4-d]pyrimidine scaffold has emerged as a promising pharmacophore, demonstrating a range of biological activities.[4][5] Recent investigations have identified specific analogues of this class as potent immunosuppressants, positioning them as viable candidates for preclinical development.[6][7] This guide synthesizes the available data on their validation, focusing on the critical transition from in vitro characterization to in vivo efficacy in animal models.

Mechanism of Action: Targeting Lymphocyte Proliferation

The primary mechanism underpinning the immunosuppressive activity of the lead thiazolo[5,4-d]pyrimidine compounds is the potent inhibition of lymphocyte proliferation.[6][7] This is a crucial event in the adaptive immune response, where T-cells, upon recognizing foreign antigens (e.g., from a transplanted organ), rapidly divide to mount an effective response. By halting this proliferation, these agents effectively dampen the immune system's ability to attack the graft.

This mode of action is functionally similar to other antiproliferative drugs, but the specific molecular target may differ. The validation process begins with in vitro assays designed to measure this antiproliferative effect directly.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC_MHC MHC-Antigen Complex TCR T-Cell Receptor (TCR) APC_MHC->TCR Signal 1 APC_B7 B7 (CD80/86) CD28 CD28 APC_B7->CD28 Signal 2 (Co-stimulation) Signal_Transduction Signal Transduction Cascade (e.g., Calcineurin Pathway) TCR->Signal_Transduction CD28->Signal_Transduction Gene_Transcription Gene Transcription (e.g., IL-2) Signal_Transduction->Gene_Transcription Proliferation Cell Proliferation (Clonal Expansion) Gene_Transcription->Proliferation Autocrine & Paracrine IL-2 Signaling CyclosporinA Cyclosporin A Tacrolimus CyclosporinA->Signal_Transduction Inhibits Thiazolopyrimidines Thiazolo[5,4-d]pyrimidines Mycophenolate Mofetil Thiazolopyrimidines->Proliferation Inhibits

Caption: Simplified T-Cell activation pathway and points of intervention for immunosuppressants.

In Vitro Validation: The Mixed Lymphocyte Reaction (MLR) Assay

The Mixed Lymphocyte Reaction (MLR) is the quintessential in vitro model for assessing the efficacy of potential immunosuppressants.[6] It mimics the initial stage of graft rejection by co-culturing lymphocytes from two genetically different donors. The resulting proliferation of T-cells in response to the foreign cells is measured, and the ability of a drug to inhibit this proliferation determines its potency.

Research has shown that 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues are highly potent in this assay. The most effective compounds exhibit IC₅₀ values (the concentration required to inhibit 50% of the proliferative response) of less than 50 nM.[6][7] This level of potency is notably comparable to Cyclosporin A, a gold-standard calcineurin inhibitor used clinically.[6]

Comparative In Vitro Potency
Compound ClassRepresentative AgentTarget PathwayMLR IC₅₀Reference
Thiazolo[5,4-d]pyrimidine 7-N-piperazinyl analogueAntiproliferative< 50 nM[6][7]
Calcineurin InhibitorCyclosporin AT-Cell Signal Transduction~ 50 nM[6]
Purine Synthesis InhibitorMycophenolic Acid (MPA)Antiproliferative (IMPDH)~ 80-100 nM[8]
Pyrimidine Synthesis InhibitorBrequinar Sodium (BQR)Antiproliferative (DHODH)~ 80-100 nM[8]
Experimental Protocol: Mixed Lymphocyte Reaction (MLR) Assay
  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Hypaque density gradient centrifugation. These will serve as the "responder" and "stimulator" populations.

  • Stimulator Cell Inactivation: Treat the stimulator PBMCs with a mitotic inhibitor, such as Mitomycin C (50 µg/mL) or irradiation (3000 rads), to prevent them from proliferating. This ensures that any measured proliferation originates solely from the responder cell population. Wash the cells thoroughly to remove the inhibitor.

  • Cell Plating: Plate the responder cells (e.g., 1 x 10⁵ cells/well) in a 96-well round-bottom plate.

  • Co-culture: Add the inactivated stimulator cells to the wells containing responder cells at a 1:1 ratio.

  • Drug Addition: Add the thiazolo[5,4-d]pyrimidine compounds and reference drugs (e.g., Cyclosporin A) in a serial dilution to the co-culture. Include vehicle-only wells as a control for maximum proliferation and wells with responder cells alone as a background control.

  • Incubation: Culture the plates for 5 days at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement: On day 5, add a proliferation marker such as ³H-thymidine or a non-radioactive alternative like BrdU or CellTiter-Glo®.

  • Data Acquisition: After an appropriate incubation period (e.g., 18 hours for ³H-thymidine), harvest the cells and measure the incorporated radioactivity using a scintillation counter or read the absorbance/luminescence on a plate reader.

  • Analysis: Calculate the percentage of inhibition for each drug concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Validation: Murine Heart Transplant Model

While in vitro data is essential for initial screening, in vivo validation in animal models is the critical step to confirm efficacy and assess the therapeutic potential of a new drug. The heterotopic heart transplant model in mice is a robust and widely used system for evaluating immunosuppressive agents.[6] In this model, a donor heart is transplanted into the recipient's abdomen or neck, and the survival of the graft is monitored. Without immunosuppression, the graft is rapidly rejected.

One representative compound from the 7-N-piperazinylthiazolo[5,4-d]pyrimidine series demonstrated excellent in vivo efficacy in a preclinical organ transplantation model, validating the therapeutic promise of this class.[6][7] This success confirms that the potent in vitro activity translates to a meaningful biological effect in a complex living system.

Transplant_Workflow cluster_PreOp Pre-Operative Phase cluster_Op Surgical Phase cluster_PostOp Post-Operative Phase Donor_Prep Donor Mouse (e.g., BALB/c) Harvest Harvest Donor Heart Donor_Prep->Harvest Recipient_Prep Recipient Mouse (e.g., C57BL/6) Transplant Heterotopic Transplant (e.g., to abdominal aorta) Recipient_Prep->Transplant Harvest->Transplant Treatment Daily Drug Administration - Vehicle Control - Cyclosporin A - Thiazolo[5,4-d]pyrimidine Transplant->Treatment Monitoring Monitor Graft Viability (Daily Palpation) Treatment->Monitoring Monitoring->Monitoring Graft Survives Endpoint Endpoint: Cessation of Heartbeat (Graft Rejection) Monitoring->Endpoint Rejection Event

Caption: Experimental workflow for a murine heterotopic heart transplant model.

Experimental Protocol: Murine Heterotopic Heart Transplantation
  • Animal Selection: Use genetically mismatched mouse strains to ensure a strong rejection response (e.g., BALB/c donors and C57BL/6 recipients).

  • Anesthesia: Anesthetize both donor and recipient mice using an approved protocol (e.g., inhaled isoflurane).

  • Donor Heart Harvest: Surgically expose the donor heart, cannulate the aorta, and perfuse it with cold heparinized saline. Transect the aorta and pulmonary artery, and ligate the vena cavae and pulmonary veins. Store the harvested heart in cold preservation solution.

  • Recipient Preparation: Surgically expose the recipient's abdominal aorta and inferior vena cava.

  • Anastomosis: Perform end-to-side anastomoses of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava. This re-establishes blood flow to the donor heart.

  • Graft Viability Confirmation: After reperfusion, confirm the viability of the transplanted heart by observing its beating. Close the abdominal incision.

  • Post-Operative Care: Provide appropriate post-operative analgesia and care.

  • Drug Administration: Begin daily administration of the test compound (thiazolo[5,4-d]pyrimidine), positive control (e.g., Cyclosporin A), or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Endpoint: Palpate the recipient's abdomen daily to assess the heartbeat of the transplanted heart. The day of rejection is defined as the last day a heartbeat is detected.

  • Data Analysis: Use Kaplan-Meier survival analysis to compare the median graft survival times between treatment groups. Statistical significance is typically determined using the log-rank test.

Performance Comparison with Alternative Immunosuppressants

The true value of a novel agent lies in its potential to improve upon the existing standard of care. Thiazolo[5,4-d]pyrimidines must be evaluated not only for their efficacy but also for their potential to circumvent the known toxicities of current drugs.

FeatureThiazolo[5,4-d]pyrimidinesCalcineurin Inhibitors (e.g., Cyclosporin A)Antiproliferative Agents (e.g., Mycophenolate)
Class/Scaffold Fused HeterocycleCyclic Peptide / MacrolidePurine Synthesis Inhibitor
Mechanism of Action Inhibition of lymphocyte proliferationInhibit calcineurin, blocking T-cell activation and IL-2 production[9]Inhibit inosine monophosphate dehydrogenase (IMPDH), blocking de novo purine synthesis[1][10]
In Vitro Potency (MLR) High (< 50 nM)[6]High (~50 nM)[6]Moderate (~80-100 nM)[8]
In Vivo Efficacy Demonstrated in murine heart transplant model[6][7]Gold standard in transplantation models and clinical useStandard of care, often used in combination with calcineurin inhibitors[11]
Key Clinical Limitations (Preclinical) Long-term toxicity profile not yet establishedNephrotoxicity, neurotoxicity, hypertension, metabolic syndrome[3]Gastrointestinal toxicity, myelosuppression, teratogenicity[1]
Potential Advantage Potential for a non-nephrotoxic, potent antiproliferative agent.Highly effective at preventing acute rejection.Effective against both T and B cell proliferation.[1]

Conclusion and Future Directions

The validation of 7-N-piperazinylthiazolo[5,4-d]pyrimidines marks a significant advancement in the search for next-generation immunosuppressants. This class of compounds demonstrates compelling potency, with in vitro activity on par with the widely used drug Cyclosporin A and proven in vivo efficacy in a stringent preclinical model of organ rejection.[6][7]

The key differentiator and potential advantage of this class will be its long-term safety profile. The primary goal for any new immunosuppressant is to uncouple high efficacy from the debilitating toxicities, particularly the nephrotoxicity, that plague current calcineurin inhibitor-based regimens.[3]

Future research must focus on:

  • Mechanism Deconvolution: Identifying the precise molecular target to understand the selectivity and potential off-target effects.

  • Pharmacokinetic and Safety Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, excretion) and toxicology studies.

  • Chronic Rejection Models: Evaluating efficacy in animal models of chronic allograft injury, a major challenge in long-term transplant survival.

  • Autoimmune Disease Models: Exploring the therapeutic potential in models of diseases such as rheumatoid arthritis, lupus, or multiple sclerosis.

The thiazolo[5,4-d]pyrimidine scaffold represents a validated and promising starting point for the development of a new generation of immunosuppressive therapies that could significantly improve the quality of life for transplant recipients and patients with autoimmune disorders.

References

  • Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues as a novel class of immunosuppressive agents with in vivo biological activity. PubMed. Available at: [Link]

  • Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity. ResearchGate. Available at: [Link]

  • Critical review of preclinical approaches to evaluate the potential of immunosuppressive drugs to influence human neoplasia. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). PubMed Central. Available at: [Link]

  • THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. ResearchGate. Available at: [Link]

  • Novel Approaches to Immunomodulation for Solid Organ Transplantation. Conquest Health. Available at: [Link]

  • Novel immunosuppressive agents in kidney transplantation. PubMed Central. Available at: [Link]

  • Mechanisms of action of new immunosuppressive drugs. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. National Institutes of Health. Available at: [Link]

  • Extracellular granzyme K enhances PD-L1 transcription and stability via F2RL1 activation to facilitate tumor immune evasion in lung adenocarcinoma. Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression. IRIS. Available at: [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. Available at: [Link]

  • US8901132B2 - Thiazolopyrimidine modulators as immunosuppressive agents. Google Patents.
  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. MDPI. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]

  • Immunosuppressive Drugs. PubMed Central. Available at: [Link]

  • Molecular mechanisms of new immunosuppressants. PubMed. Available at: [Link]

  • Novel immunosuppressive agents in kidney transplantation. Baishideng Publishing Group. Available at: [Link]

  • Comparative In Vitro Studies on the Immunosuppressive Effects of Purine and Pyrimidine Synthesis Inhibitors. PubMed Central. Available at: [Link]

  • Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiling of Orally Bioavailable Thiazolo[5,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer and antiplatelet effects.[1][2] The journey of a promising compound from a laboratory hit to a clinical candidate is, however, fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. This guide provides an in-depth, comparative analysis of the pharmacokinetic profiles of orally bioavailable thiazolo[5,4-d]pyrimidine compounds, offering field-proven insights and experimental data to inform rational drug design and candidate selection.

The Critical Path to Oral Bioavailability: A Pharmacokinetic Perspective

The ultimate goal for many small molecule therapeutics is oral administration, which offers convenience and improved patient compliance. Achieving this requires a delicate balance of physicochemical and biochemical properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). For a thiazolo[5,4-d]pyrimidine compound to be effective upon oral dosing, it must navigate a series of biological barriers and processes. This guide will dissect the key pharmacokinetic parameters and the experimental workflows used to assess them, providing a comparative lens through which to evaluate thiazolo[5,4-d]pyrimidine derivatives against other relevant chemical scaffolds.

Comparative Pharmacokinetic Profiling: Thiazolo[5,4-d]pyrimidines vs. Alternatives

To provide a comprehensive comparison, we will examine the pharmacokinetic profiles of thiazolo[5,4-d]pyrimidines in two distinct therapeutic contexts: as kinase inhibitors in oncology and as P2Y12 receptor antagonists for antiplatelet therapy.

Thiazolo[5,4-d]pyrimidines as Kinase Inhibitors

The thiazolo[5,4-d]pyrimidine core has been successfully employed in the design of various kinase inhibitors. A key challenge in this area is achieving sufficient oral exposure to maintain therapeutic concentrations at the tumor site.

In Vivo Pharmacokinetic Parameters of a Thiazolo[5,4-d]pyrimidine Kinase Inhibitor (Compound 19a)

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)F (%)
Compound 19a 2012560.5347883.8

Data obtained from studies in Kunming mice.[3]

This data for compound 19a, a piperidine-substituted thiazolo[5,4-d]pyrimidine, demonstrates excellent oral bioavailability (F=83.8%) and rapid absorption (Tmax=0.5h) in mice, highlighting the potential of this scaffold for oral drug development.[3]

Alternative Kinase Inhibitor Scaffolds: A Comparative Overview

To contextualize the performance of thiazolo[5,4-d]pyrimidines, we will compare their ADME properties with those of other prominent pyrimidine-based kinase inhibitor scaffolds: pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines.

Comparative In Vitro ADME Properties of Pyrimidine-Based Kinase Inhibitor Scaffolds

ScaffoldAqueous SolubilityPermeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)Plasma Protein Binding (%)
Thiazolo[5,4-d]pyrimidine VariableModerate to HighVariableModerate to High
Pyrazolo[3,4-d]pyrimidine Generally LowLow to ModerateModerateHigh
Pyrido[2,3-d]pyrimidine VariableModerate to HighVariableHigh

While specific values are highly dependent on the individual compound's substitutions, this table provides a general overview of the ADME characteristics of these scaffolds. Pyrazolo[3,4-d]pyrimidines, for instance, often exhibit lower solubility, which can be a hurdle for oral absorption.[4]

Thiazolo[5,4-d]pyrimidines as P2Y12 Receptor Antagonists: The Case of Ticagrelor

Ticagrelor, a successful antiplatelet drug, features a thiazolo[5,4-d]pyrimidine core and serves as an excellent case study for the pharmacokinetic optimization of this scaffold.

Comparative Pharmacokinetics of Oral P2Y12 Inhibitors

DrugProdrug?Metabolic ActivationTmax (h)Oral Bioavailability (F%)Reversible Binding?
Ticagrelor NoNot required1.5 - 3~36Yes
Clopidogrel YesTwo-step CYP-mediated2-8~50 (of active metabolite)No
Prasugrel YesOne-step CYP-mediated0.5>79 (of active metabolite)No

Data compiled from multiple sources.[5][6][7]

Ticagrelor's direct-acting, reversible mechanism and predictable pharmacokinetics offer distinct advantages over the thienopyridine prodrugs, clopidogrel and prasugrel.[5] Its rapid absorption and lack of need for metabolic activation contribute to a faster onset of action.[6] However, its moderate bioavailability suggests that solubility and/or first-pass metabolism may still be limiting factors.

Deconstructing the Pharmacokinetic Profile: Key Experimental Workflows

To achieve a desirable pharmacokinetic profile, a battery of in vitro and in vivo assays are employed throughout the drug discovery process. Understanding the principles and methodologies behind these assays is crucial for interpreting data and making informed decisions.

In Vitro ADME Assays: The Foundation of Pharmacokinetic Profiling

Early-stage assessment of ADME properties is critical for identifying promising candidates and flagging potential liabilities.

Experimental Workflow for In Vitro ADME Assessment

Caption: A typical experimental workflow for in vitro ADME assessment.

Detailed Protocols for Key In Vitro Assays

1. Caco-2 Permeability Assay

Principle: This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with morphological and functional similarities to the human intestinal epithelium. It is used to predict in vivo drug absorption and identify potential substrates for efflux transporters like P-glycoprotein (P-gp).[8]

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: The test compound is added to the apical (A) side of the monolayer (to measure A-to-B transport, simulating absorption) or the basolateral (B) side (to measure B-to-A transport, assessing efflux).

  • Sampling: At predetermined time points, samples are taken from the receiver compartment.

  • Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for active efflux.[9]

2. Liver Microsomal Stability Assay

Principle: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). It provides an early indication of a compound's susceptibility to hepatic clearance.

Step-by-Step Methodology:

  • Preparation: A reaction mixture is prepared containing liver microsomes (from human or animal species), the test compound, and a NADPH-regenerating system to initiate the metabolic reactions.

  • Incubation: The reaction is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[10]

3. Cytochrome P450 (CYP) Inhibition Assay

Principle: This assay evaluates the potential of a test compound to inhibit the activity of major CYP isoforms. Inhibition of these enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and exposure of another.

Step-by-Step Methodology:

  • Incubation: The test compound is incubated with human liver microsomes or recombinant CYP enzymes in the presence of a specific probe substrate for each CYP isoform being tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

  • Reaction Initiation and Termination: The reaction is initiated by adding a NADPH-regenerating system and stopped after a defined incubation period.

  • Analysis: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

4. Plasma Protein Binding (PPB) Assay

Principle: This assay determines the fraction of a drug that binds to plasma proteins, which can significantly impact its distribution and efficacy. Only the unbound (free) fraction of a drug is generally considered pharmacologically active.

Step-by-Step Methodology:

  • Device Setup: A Rapid Equilibrium Dialysis (RED) device is commonly used, which consists of two chambers separated by a semipermeable membrane.

  • Incubation: The test compound is added to plasma in one chamber, and a buffer solution is placed in the other. The system is incubated at 37°C until equilibrium is reached.

  • Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models are essential for understanding how a compound behaves in a complex biological system.

Workflow for In Vivo Pharmacokinetic Studies

Caption: A streamlined workflow for in vivo pharmacokinetic studies.

Step-by-Step Methodology for a Typical In Vivo PK Study:

  • Animal Model Selection: Appropriate animal models (e.g., mice, rats) are chosen based on the research question and the metabolic profile of the compound.

  • Drug Administration: The test compound is administered to the animals via the desired route (e.g., oral gavage for bioavailability studies, intravenous injection for clearance determination).

  • Blood Sampling: Blood samples are collected at multiple time points after dosing.

  • Sample Processing: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F%).

Conclusion and Future Directions

The thiazolo[5,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel, orally bioavailable therapeutics. As demonstrated by the successful development of Ticagrelor and the promising preclinical data for emerging kinase inhibitors, careful optimization of ADME properties is paramount. By employing a systematic and iterative approach to pharmacokinetic profiling, integrating both in vitro and in vivo studies, researchers can enhance the probability of success in translating potent thiazolo[5,4-d]pyrimidine-based compounds into clinically effective medicines. Future efforts should focus on developing a deeper understanding of the structure-pharmacokinetic relationships within this chemical class to enable more predictive, in silico-driven drug design.

References

  • Giorgi, M. A., Arazi, H. C., Gonzalez, C. D., & Di Girolamo, G. (2011). Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor. Expert opinion on pharmacotherapy, 12(8), 1285–1295.
  • PubMed. (2011). Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor. Retrieved from [Link]

  • Castelli, R., Cante, B., Giansanti, F., Ippoliti, P., Povero, M., Genta, M., ... & Ciaramelli, C. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals, 16(2), 193.
  • Dr.Oracle. (2025). What are the differences between prasugrel, ticagrelor, and clopidogrel?. Retrieved from [Link]

  • Artasensi, A., Fumagalli, G., R. G., L., C., G., ... & S. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 18(7), 7949–7960.
  • MDPI. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Pharmacokinetics of Vorapaxar, Clopidogrel, Prasugrel, and... Retrieved from [Link]

  • Li, H., Zhang, J., Liu, R., Zhang, J., Li, J., Li, Y., ... & Song, Y. (2019). Pharmacodynamics and pharmacokinetics of ticagrelor vs. clopidogrel in patients with acute coronary syndromes and chronic kidney disease. British journal of clinical pharmacology, 85(11), 2538–2547.
  • Figshare. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Retrieved from [Link]

  • ResearchGate. (2019). Discovery of piperidine-substituted thiazolo[5,4- d ]pyrimidine derivatives as potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]

  • El-Sofany, R. S., El-Kazak, A. M., & El-Kalyoubi, S. A. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Biointerface Research in Applied Chemistry, 15(5), 6829-6853.
  • RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2015). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Retrieved from [Link]

  • PubMed. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Retrieved from [Link]

  • Future University in Egypt. (2025).[4]pyrido[2,3-d]pyrimidine, thiazolo[5 -...]. Retrieved from [Link]

  • National Institutes of Health. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • National Institutes of Health. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Retrieved from [Link]

  • ResearchGate. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • PubMed. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,7-Dichlorothiazolo[5,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,7-Dichlorothiazolo[5,4-D]pyrimidine demands not only scientific rigor in their application but also an unwavering commitment to safety and environmental stewardship in their disposal. This guide provides a comprehensive, technically grounded protocol for the proper handling and disposal of this compound, ensuring compliance with regulatory standards and safeguarding laboratory personnel and the environment.

Part 1: Core Hazard Assessment

Understanding the intrinsic hazards of 2,7-Dichlorothiazolo[5,4-D]pyrimidine is the foundation of its safe management. This compound is a chlorinated heterocyclic molecule, a class of chemicals that requires careful handling due to potential reactivity and toxicity.[1] Based on data for the compound and structurally similar chemicals, it is classified as hazardous.[2]

The primary hazards associated with 2,7-Dichlorothiazolo[5,4-D]pyrimidine include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Upon combustion, halogenated compounds can also decompose to form highly toxic gases, such as hydrogen chloride, carbon oxides, and nitrogen oxides.[4] Therefore, treating all waste containing this compound as hazardous is a mandatory starting point.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Inhalation)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowedH332: Harmful if inhaled
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

This table synthesizes hazard data from supplier safety information.[2]

Part 2: Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] These regulations, detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273, provide a comprehensive framework for hazardous waste management from generation to final disposal.[6][7]

Simultaneously, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees about the chemical hazards in their workplace through labels, Safety Data Sheets (SDSs), and training.[8] Our disposal protocol is designed to meet and exceed these federal requirements.

Part 3: Operational Disposal Protocol

This protocol outlines the step-by-step procedure for safely collecting and preparing 2,7-Dichlorothiazolo[5,4-D]pyrimidine for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), ensure the following PPE is worn to mitigate exposure risks:

  • Hand Protection: Nitrile or other chemically resistant gloves.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

  • Body Protection: A fully buttoned laboratory coat.[1]

All handling of the solid compound or volatile solutions should be conducted within a certified chemical fume hood to prevent inhalation exposure.[9]

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process begins with the proper containment of the waste.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with halogenated organic compounds (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting lid.[10] Do not use metal containers for potentially corrosive waste streams.[10]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label.[11] The label must include:

    • The words "HAZARDOUS WASTE".[10]

    • The full chemical name: "2,7-Dichlorothiazolo[5,4-D]pyrimidine". Avoid formulas or abbreviations.[11]

    • The names of any solvents or other chemicals in the mixture, with their approximate percentages.[11]

    • The date accumulation began.[12]

Step 3: Waste Segregation

This is a critical step to prevent dangerous chemical reactions.

  • Designated Halogenated Waste: 2,7-Dichlorothiazolo[5,4-D]pyrimidine waste must be collected in a container designated specifically for halogenated organic waste.[9][13]

  • Avoid Incompatibles: Never mix this waste with:

    • Strong oxidizing agents, acids, or bases.[14]

    • Non-halogenated solvent waste.[13]

    • Aqueous waste streams, if possible.[14]

The causality here is paramount: mixing halogenated compounds with other reactive chemicals can lead to exothermic reactions, gas evolution, or pressure buildup, creating a significant safety hazard.[14]

Step 4: Accumulation and Storage

Waste containers must be managed safely within the laboratory at a designated "Satellite Accumulation Area" near the point of generation.[11]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when adding waste.[11][12] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment: Store liquid waste containers in a chemically resistant secondary containment bin or tray to contain any potential leaks.[12]

  • Monitor Fill Level: Do not fill containers beyond 90% of their capacity to allow for vapor expansion.[13]

Step 5: Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Proper PPE: Don the appropriate PPE as described in Step 1.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow.[9][15]

  • Collect Waste: Carefully sweep or scoop the absorbent material into the designated hazardous waste container for 2,7-Dichlorothiazolo[5,4-D]pyrimidine.

  • Clean the Area: Decontaminate the spill surface according to your institution's safety protocols.

  • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

Step 6: Final Disposal

Once the waste container is full (at 90% capacity), arrange for its removal.

  • Contact EHS: Follow your institution's procedures to request a waste pickup from the EHS department or their designated hazardous waste contractor.[14]

  • Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize the resulting acidic gases like HCl.[16] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][12]

Visualizing the Disposal Workflow

The following flowchart provides a clear decision-making path for the proper disposal of 2,7-Dichlorothiazolo[5,4-D]pyrimidine waste.

G start Waste Generation (Contains 2,7-Dichlorothiazolo[5,4-D]pyrimidine) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible Halogenated Waste Container ppe->container label Step 3: Affix & Complete 'HAZARDOUS WASTE' Label container->label segregate Step 4: Add Waste to Container (No Incompatibles!) label->segregate store Step 5: Store Securely in SAA (Capped, Secondary Containment) segregate->store full Container >90% Full? store->full pickup Step 6: Arrange Pickup by EHS for Incineration full->pickup Yes continue_use Continue Accumulation full->continue_use No continue_use->segregate

Caption: Decision workflow for handling and disposing of 2,7-Dichlorothiazolo[5,4-D]pyrimidine waste.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Vertex AI Search.
  • Hazardous Waste. (n.d.). US EPA.
  • Resource Conservation and Recovery Act (RCRA)
  • The Federal EPA Hazardous Waste Regulations Are Found Where? (2024). CountyOffice.org.
  • Waste, Chemical, and Cleanup Enforcement. (2025). US EPA.
  • Safety Data Sheet: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. (2014). Fisher Scientific.
  • Safety Data Sheet: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. (2013). Fisher Scientific.
  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety.
  • 5,7-dichlorothiazolo[4,5-d]pyriMidine Safety D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Chemical Waste Guidelines. (2024). University of Minnesota Health, Safety & Risk Management.
  • Safety Data Sheet: 7-Chloro-2-methylthiazolo[5,4-d]pyrimidine. (n.d.). AK Scientific, Inc.
  • 5,7-Dichlorothiazolo[5,4-d]pyrimidine. (n.d.). Sigma-Aldrich.
  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.